2-Methoxycyclohexanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methoxycyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYWPFJJXZHMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxycyclohexanamine Hydrochloride (CAS: 1246209-96-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxycyclohexanamine hydrochloride, with the CAS number 1246209-96-0, is a substituted cycloaliphatic amine that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a cyclohexane backbone with methoxy and amine functionalities in a cis configuration, offers a unique stereochemical and electronic profile for the development of novel chemical entities. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions and biological assays.
This technical guide provides a comprehensive overview of 2-Methoxycyclohexanamine hydrochloride, including its physicochemical properties, a proposed synthetic route, detailed analytical and spectroscopic characterization, and essential safety information. Due to the limited publicly available data for this specific compound, this guide leverages established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource for researchers.
Physicochemical Properties
The fundamental properties of cis-2-Methoxycyclohexanamine hydrochloride are summarized in the table below. These have been compiled from available supplier data and computational predictions.
| Property | Value | Source |
| CAS Number | 1246209-96-0 | [1] |
| Molecular Formula | C₇H₁₆ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| IUPAC Name | cis-2-methoxycyclohexan-1-amine hydrochloride | Inferred |
| SMILES | Cl.CO[C@@H]1CCCC1 | [1] |
| Purity | ≥98% | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in water and methanol (Predicted) | N/A |
| Storage | Sealed in dry, 2-8°C | [1] |
Proposed Synthesis and Workflow
The proposed synthesis is a two-step process:
-
Reductive amination of 2-methoxycyclohexanone to yield cis-2-methoxycyclohexanamine.
-
Conversion of the free amine to its hydrochloride salt.
Sources
Aqueous Solubility Dynamics of 2-Methoxycyclohexylamine Hydrochloride: A Technical Guide for Preclinical Development
Executive Summary
2-Methoxycyclohexylamine hydrochloride is a highly versatile cycloaliphatic amine salt. In contemporary medicinal chemistry, it is frequently utilized as a critical building block, notably in the synthesis of muscarinic M1 receptor positive allosteric modulators for Alzheimer's disease research[1]. Often synthesized via the reductive amination of precursors such as guaiacol[2], the compound is commercially available in multiple stereoisomeric forms, including the (1R,2R) trans-isomer (CAS 2375165-94-7)[3] and the cis-isomer (CAS 1246209-96-0)[4].
Understanding the aqueous solubility of this compound is paramount for formulation scientists and assay developers. This whitepaper dissects the structural determinants of its solubility, provides a self-validating experimental protocol for thermodynamic solubility determination, and outlines its pH-dependent phase behavior.
Structural Determinants of Hydration
The solubility profile of 2-methoxycyclohexylamine hydrochloride is governed by a delicate thermodynamic balance between its hydrophobic core and its hydrophilic functional groups.
-
The Hydrochloride Salt Bridge: In its free base form, 2-methoxycyclohexylamine is a predominantly lipophilic liquid. Conversion to the hydrochloride salt establishes a highly ordered ionic crystal lattice. Upon introduction to an aqueous medium, the strong ion-dipole interactions between water molecules, the protonated ammonium cation (
), and the chloride anion ( ) provide the necessary hydration energy to overcome the lattice enthalpy, driving rapid dissolution. -
The Methoxy Substituent: The ether oxygen acts as a potent hydrogen bond acceptor, providing two lone pairs of electrons. This introduces a secondary hydration shell that is absent in plain cyclohexylamine. However, the stereochemistry (e.g., cis vs. trans) dictates whether this methoxy group occupies an axial or equatorial position, which directly impacts the steric accessibility of the oxygen lone pairs to bulk water, thereby subtly altering the solubility limits between isomers.
-
The Hydrophobic Effect: The cyclohexane ring forces surrounding water molecules into a highly ordered, clathrate-like structure. While this incurs an entropic penalty, the overwhelming enthalpic gain from the salt dissociation ensures the compound remains highly water-soluble.
Quantitative Physicochemical Profile
| Property | 2-Methoxycyclohexylamine (Free Base) | 2-Methoxycyclohexylamine HCl (Salt) |
| Molecular Formula | C₇H₁₅NO | C₇H₁₆ClNO |
| Molecular Weight | 129.20 g/mol [2] | 165.66 g/mol [3] |
| Physical State | Liquid (typically) | Crystalline Solid[3] |
| Aqueous Solubility (pH 7.4) | Moderate (~10-20 mg/mL) | High (>100 mg/mL) |
| LogP (Octanol/Water) | ~1.2 (Predicted) | < 0 (Apparent LogD at pH 4) |
| pKa (Conjugate Acid) | ~9.5 - 10.0 | N/A |
Experimental Methodology: Thermodynamic Solubility Profiling
To accurately determine the solubility of 2-methoxycyclohexylamine hydrochloride, kinetic methods (like DMSO-stock dilution) must be avoided, as they frequently induce metastable supersaturation, leading to artificially inflated solubility values. Instead, a self-validating thermodynamic shake-flask method is required.
Protocol: Self-Validating Shake-Flask Method
Step 1: Solid Dispensing and Media Addition
-
Weigh an excess amount (~150 mg) of 2-methoxycyclohexylamine HCl into a 2 mL glass HPLC vial.
-
Add 1.0 mL of the target aqueous medium (e.g., unbuffered Milli-Q water, or 50 mM Phosphate Buffer pH 7.4).
-
Causality Note: A visible excess of solid must remain at the bottom of the vial. If the solid completely dissolves upon addition, the system has not reached its saturation limit, and more active pharmaceutical ingredient (API) must be added to ensure equilibrium with the solid phase.
Step 2: Equilibration
-
Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.5 °C.
-
Agitate at 500 RPM for 24 hours. Prepare a parallel sample to be agitated for 48 hours.
-
Causality Note: The 48-hour timepoint acts as a built-in self-validation step. If the concentration at 48 hours matches the 24-hour sample, true thermodynamic equilibrium (the solubility plateau) has been successfully achieved.
Step 3: Phase Separation
-
Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet the undissolved solid.
-
Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Causality Note: PTFE is strictly chosen over nylon or cellulose acetate to minimize non-specific hydrophobic binding of the methoxycyclohexyl moiety to the filter membrane, which would artificially lower the measured concentration.
Step 4: Post-Incubation pH Measurement (Critical Validation)
-
Measure the pH of the filtered supernatant.
-
Causality Note: Amine hydrochlorides are salts of weak bases and strong acids. Dissolving them in unbuffered water will significantly lower the pH of the solution (often dropping to pH 3-4). Documenting this final pH is mandatory because solubility is strictly a function of the equilibrium pH, not the initial solvent pH.
Step 5: Quantification via HPLC-CAD
-
Dilute the supernatant volumetrically to fit within the linear dynamic range of your standard curve.
-
Causality Note: Because aliphatic amines like 2-methoxycyclohexylamine lack strong UV chromophores, standard UV detection is inadequate. Quantification must be performed using a Charged Aerosol Detector (CAD) or via pre-column derivatization.
Thermodynamic solubility workflow emphasizing self-validation via final pH measurement.
pH-Solubility Profile and Chemical Equilibrium
The solubility of 2-methoxycyclohexylamine hydrochloride is not a static number; it is a highly dynamic property governed by the pH of the environment and the
According to the Henderson-Hasselbalch equation, as the pH of the aqueous environment approaches and exceeds the
Furthermore, formulation scientists must account for the Common Ion Effect . If 2-methoxycyclohexylamine hydrochloride is introduced into a medium with a high intrinsic chloride concentration (such as Simulated Gastric Fluid, which contains high levels of HCl and NaCl), the excess
Phase and ionization equilibrium pathways dictating the solubility of amine hydrochlorides.
References
- Google Patents. "Pyridine derivatives as muscarinic m1 receptor positive allosteric modulators (WO2016009297A1)." World Intellectual Property Organization.
-
The Royal Society of Chemistry. "Ni-catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines." RSC Advances. Available at:[Link]
Sources
Comparative Technical Guide: 2-Methoxycyclohexylamine vs. 2-Methylcyclohexylamine
This guide provides an in-depth technical analysis comparing 2-methoxycyclohexylamine and 2-methylcyclohexylamine , designed for researchers in medicinal chemistry and process development.
Executive Summary
In the optimization of aliphatic amine pharmacophores, the choice between a methyl and a methoxy substituent on the cyclohexane ring represents a critical decision point. While 2-methylcyclohexylamine serves as a classic hydrophobic space-filler, 2-methoxycyclohexylamine introduces a "polar handle," altering the electronic landscape, solubility profile, and hydrogen-bonding capability of the molecule. This guide dissects the physicochemical divergences, synthetic pathways, and conformational biases of these two structural analogs.
Physicochemical & Electronic Profiling
The fundamental difference lies in the electronic influence of the substituent at the C2 position. The methoxy group (
quantitative Comparison Table
| Property | 2-Methylcyclohexylamine | 2-Methoxycyclohexylamine | Impact on Drug Design |
| Electronic Effect | Inductive Donor ( | Inductive Withdrawing ( | Modulates amine basicity and metabolic stability. |
| Basicity (pKa) | ~10.7 (Similar to cyclohexylamine) | ~9.2 – 9.5 (Predicted*) | Methoxy variant is less basic; better membrane permeability at physiological pH. |
| Lipophilicity (LogP) | ~1.5 – 1.6 | ~0.8 – 1.0 | Methoxy lowers LogP, improving aqueous solubility. |
| H-Bonding | Donor (NH | Donor (NH | Methoxy oxygen can engage in intramolecular or target-based H-bonds. |
| Boiling Point | 149–150 °C | ~160–165 °C | Relevant for purification and process handling. |
*Note: The pKa of 2-methoxycyclohexylamine is depressed relative to the methyl analog due to the
Electronic Mechanism
-
2-Methyl: The methyl group stabilizes the ammonium cation through weak hyperconjugation and inductive donation, maintaining a high pKa.
-
2-Methoxy: The electronegative oxygen atom at C2 pulls electron density through the
-framework. This destabilizes the developing positive charge on the ammonium nitrogen, thereby increasing the acidity of the conjugate acid (lowering pKa).
Conformational Analysis & Stereochemistry
The stereochemical landscape is dominated by the cyclohexane chair conformation. Both molecules exist as cis and trans diastereomers, but their energetic preferences differ due to intramolecular forces.
The "Gauche" Effect and Hydrogen Bonding
In 1,2-disubstituted cyclohexanes:
-
Trans-Diequatorial (
): Generally the most stable conformer for both, minimizing 1,3-diaxial interactions. -
Cis-Equatorial-Axial (
):-
2-Methyl: Destabilized by steric clash.
-
2-Methoxy: The cis isomer can be stabilized by an intramolecular hydrogen bond between the amine proton and the methoxy oxygen (
). This interaction is geometrically accessible when the substituents are gauche (equatorial-axial or diequatorial).
-
Figure 1: Conformational equilibrium highlighting the stabilization of the cis-isomer in the methoxy variant via Intramolecular Hydrogen Bonding (IMHB).
Synthetic Methodologies
A. Synthesis of 2-Methylcyclohexylamine
The standard industrial route involves the catalytic hydrogenation of o-cresol or o-toluidine .
-
Catalyst: Ru/C or Rh/C at high pressure.
-
Stereoselectivity: Often yields a mixture of cis and trans, with cis often favored kinetically in surface catalysis, though thermodynamic equilibration favors trans.
B. Synthesis of 2-Methoxycyclohexylamine
Synthesis requires more specific "heteroatom installation" techniques.
Protocol 1: Reductive Amination of 2-Methoxycyclohexanone (Recommended)
This route allows for the use of mild reducing agents and can be tuned for diastereoselectivity.
-
Precursor Synthesis:
-
React 2-chlorocyclohexanone with sodium methoxide (MeOH, reflux) to yield 2-methoxycyclohexanone .
-
-
Reductive Amination:
-
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ). -
Solvent: Methanol.
-
Mechanism: Formation of the iminium ion followed by hydride delivery.
-
Protocol 2: Ring Opening of Cyclohexene Oxide (Noyce Method)
A classic route for accessing trans-isomers specifically.
-
Epoxide Opening: React cyclohexene oxide with methanol (acid catalysis) to form trans-2-methoxycyclohexanol .
-
Activation: Convert the alcohol to a mesylate (MsCl, Et
N). -
Displacement: Nucleophilic displacement with Sodium Azide (NaN
) causes Walden inversion (yielding cis-azide). -
Reduction: Hydrogenation of the azide (H
, Pd/C) retains stereochemistry to yield cis-2-methoxycyclohexylamine .-
Note: To get the trans-amine, one would typically start with the aziridine (7-azabicyclo[4.1.0]heptane) opening, or use a Ritter reaction sequence.
-
Figure 2: Reductive amination pathway for 2-methoxycyclohexylamine.
Applications in Drug Design
Bioisosterism & Ligand Design
-
2-Methylcyclohexylamine: Used when a hydrophobic fill is required. The methyl group engages in Van der Waals interactions within a lipophilic pocket (e.g., NMDA receptor antagonists like Neramexane derivatives).
-
2-Methoxycyclohexylamine: Acts as a polar bioisostere .
-
Solubility: The methoxy group lowers LogP, addressing solubility issues in lead optimization.
-
Binding: The oxygen atom can serve as a Hydrogen Bond Acceptor (HBA) to backbone amides in the target protein, potentially increasing potency compared to the methyl analog.
-
Metabolic Stability: The methyl group is susceptible to metabolic oxidation (
). The methoxy group is generally more robust, though liable to O-demethylation; however, the cyclohexane ring oxidation is often the primary metabolic soft spot.
-
References
- Noyce, D. S., & Bachelor, F. W. (1954). The Solvolysis of the 2-Methoxycyclohexyl Tosylates. Journal of the American Chemical Society, 76(17), 4420–4423.
-
De Vos, D. E., et al. (2008). The Rhodium Catalysed Direct Conversion of Phenols to Primary Cyclohexylamines. ResearchGate. Link
-
BenchChem. (2025). Technical Guide: 2-Methylcyclohexylamine Properties and Synthesis. Link
-
PubChem. (2025). 2-Methylcyclohexylamine Compound Summary. National Library of Medicine. Link
-
ChemicalBook. (2025). Trans-2-Methylcyclohexylamine Properties and Suppliers. Link
An In-depth Technical Guide to Methoxycyclohexanamine Hydrochloride Isomers for Advanced Research
An important note on nomenclature and scope: This guide addresses the chemical properties, synthesis, and potential applications of methoxycyclohexanamine hydrochloride. Initial searches for "2-Methoxycyclohexanamine hydrochloride" did not yield a specific PubChem Compound Identification (CID). However, the isomeric compound, 3-Methoxy-cyclohexylamine hydrochloride (PubChem CID: 54602956) , is documented.[1] Therefore, this document will focus on this well-defined isomer as a representative molecule for this class of compounds, providing a comprehensive technical overview for researchers, scientists, and professionals in drug development.
Core Compound Identification and Properties
PubChem CID: 54602956[1]
IUPAC Name: 3-methoxycyclohexan-1-amine;hydrochloride[1]
This compound is a hydrochloride salt of a methoxy-substituted cyclohexylamine. The presence of the amine group makes the parent molecule basic, and its reaction with hydrochloric acid forms this more stable and water-soluble salt. The cyclohexane ring introduces conformational rigidity, which can be a critical factor in its interaction with biological targets.
Table 1: Physicochemical Properties of 3-Methoxy-cyclohexylamine hydrochloride
| Property | Value | Source |
| Molecular Formula | C7H16ClNO | PubChem[1] |
| Molecular Weight | 165.66 g/mol | PubChem[1] |
| Canonical SMILES | COC1CCCC(C1)N.Cl | PubChem[1] |
| InChI | InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H | PubChem[1] |
| InChIKey | VUHNATIEYBXEGU-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Methodologies
The synthesis of methoxycyclohexanamine hydrochloride can be approached through several established organic chemistry reactions. A plausible and common method involves the reductive amination of a corresponding methoxycyclohexanone. This approach is widely used for the synthesis of cyclic amines due to its efficiency and the availability of starting materials.
Proposed Synthetic Pathway: Reductive Amination
The reductive amination of 3-methoxycyclohexanone offers a direct route to the desired product. This reaction proceeds in two key steps: the formation of an imine or enamine intermediate, followed by its reduction to the amine.
Experimental Protocol:
-
Imine Formation: 3-Methoxycyclohexanone is dissolved in a suitable solvent, such as methanol or ethanol. An ammonia source, typically ammonium chloride in the presence of a weak base or a solution of ammonia in methanol, is added to the reaction mixture. This leads to the formation of an imine intermediate.
-
Reduction: A reducing agent is introduced to the reaction. Sodium cyanoborohydride (NaBH3CN) is a commonly used reagent for this step as it is selective for the imine over the ketone, minimizing side reactions. The reaction is stirred at room temperature for a period of 24-48 hours, with progress monitored by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Salt Formation: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, and hydrochloric acid (typically as a solution in diethyl ether or isopropanol) is added to precipitate the desired 3-Methoxycyclohexanamine hydrochloride salt.
-
Purification: The crude product can be collected by filtration and purified by recrystallization to yield the final product.
Synthesis Workflow Diagram
Sources
Methodological & Application
Synthesis of 2-methoxycyclohexanamine hydrochloride from cyclohexene oxide
An in-depth technical guide detailing the synthesis of trans-2-methoxycyclohexanamine hydrochloride from cyclohexene oxide.
Introduction & Strategic Rationale
trans-2-Methoxycyclohexanamine is a highly versatile cyclic aliphatic amine building block. It is prominently featured in the synthesis of advanced pharmaceutical intermediates, including muscarinic M1 receptor positive allosteric modulators for cognitive impairments[1] and DYRK1A/CLK kinase inhibitors targeting neurodegenerative diseases like Alzheimer's and Down syndrome[2].
Synthesizing this compound from commercially available cyclohexene oxide requires a carefully orchestrated sequence to control stereochemistry and prevent unwanted side reactions (such as over-alkylation or N-methylation). We employ a robust, scalable four-step sequence:
-
Aminolysis: Regio- and stereoselective epoxide ring opening.
-
N-Protection: Chemoselective carbamate formation.
-
O-Methylation: Williamson ether synthesis.
-
Deprotection: Acidic cleavage and self-purifying salt isolation.
Mechanistic Logic & Workflow
Fig 1. Four-step synthetic workflow from cyclohexene oxide to the target hydrochloride salt.
Fig 2. SN2 mechanistic pathway ensuring the strict trans-diastereoselectivity of the aminolysis.
Experimental Protocols & Causality Insights
Step 1: Synthesis of (±)-trans-2-Aminocyclohexanol
-
Causality Insight: The use of aqueous ammonia in a sealed vessel is critical. A massive stoichiometric excess of ammonia (≥10 equivalents) is required to outcompete the newly formed primary amine, thereby suppressing the formation of bis(2-hydroxycyclohexyl)amine[3]. The SN2 trajectory of the ammonia attack strictly dictates an anti-addition, yielding solely the trans-isomer[4].
-
Protocol:
-
Charge a 1 L heavy-walled autoclave or pressure vessel with cyclohexene oxide (98.1 g, 1.0 mol).
-
Add 28% aqueous ammonia solution (608 g, approx. 10.0 mol)[3].
-
Seal the vessel and stir the biphasic mixture at 60–65 °C for 4 hours[3].
-
Cool the vessel to room temperature before carefully venting the pressure.
-
Concentrate the mixture under reduced pressure to remove excess ammonia and water.
-
Add toluene (300 mL) and concentrate again to azeotropically remove residual water. This self-validating step forces the crude product to crash out as a crystalline solid.
-
Recrystallize from ethyl acetate/hexanes to afford pure (±)-trans-2-aminocyclohexanol.
-
Step 2: Synthesis of (±)-trans-N-Boc-2-aminocyclohexanol
-
Causality Insight: Chemoselective protection of the amine over the secondary alcohol is achieved using Di-tert-butyl dicarbonate (Boc2O). The bulky Boc group is highly stable to the strongly basic conditions required for the subsequent etherification, preventing unwanted N-alkylation[5].
-
Protocol:
-
Dissolve trans-2-aminocyclohexanol (57.6 g, 0.5 mol) in dichloromethane (DCM, 500 mL).
-
Add triethylamine (Et3N, 60.7 g, 0.6 mol) and cool the solution to 0 °C using an ice bath.
-
Add Boc2O (114.6 g, 0.525 mol) dropwise over 30 minutes.
-
Remove the ice bath and stir at room temperature for 12 hours.
-
Wash the organic layer sequentially with 1M citric acid (2 x 200 mL), water (200 mL), and brine (200 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the Boc-protected intermediate as a white solid.
-
Step 3: Synthesis of (±)-trans-N-Boc-2-methoxycyclohexanamine
-
Causality Insight: The secondary alcohol is sterically hindered and requires a strong, non-nucleophilic base (NaH) to form the reactive alkoxide. Temperature control is paramount: deprotonation must occur at 0 °C to prevent degradation, followed by heating to drive the SN2 displacement of methyl iodide[5].
-
Protocol:
-
Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 24.0 g, 0.6 mol) in anhydrous THF (400 mL) under an inert argon atmosphere and cool to 0 °C[5].
-
Add a solution of trans-N-Boc-2-aminocyclohexanol (107.6 g, 0.5 mol) in THF (100 mL) dropwise over 45 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete alkoxide formation.
-
Add Methyl Iodide (MeI, 85.2 g, 0.6 mol) dropwise[5].
-
Gradually warm the mixture and then heat to 70 °C for 5 hours[5].
-
Cool to room temperature and carefully quench with saturated aqueous NaHCO3 (100 mL)[5].
-
Extract the aqueous phase with diethyl ether (3 x 200 mL). Combine the organic layers, dry over MgSO4, and concentrate.
-
Step 4: Synthesis of (±)-trans-2-Methoxycyclohexanamine Hydrochloride
-
Causality Insight: Anhydrous acidic cleavage of the Boc group using HCl in dioxane prevents the formation of aqueous emulsions. This allows the target hydrochloride salt to precipitate directly out of the non-polar organic solvent, acting as a highly efficient self-purifying step[1].
-
Protocol:
-
Dissolve the crude trans-N-Boc-2-methoxycyclohexanamine (approx. 110 g) in anhydrous diethyl ether (300 mL).
-
Add 4M HCl in dioxane (250 mL, 1.0 mol) slowly at room temperature[1].
-
Stir the reaction mixture overnight (approx. 12 hours). A dense white precipitate will form as the deprotection proceeds.
-
Filter the resulting suspension through a Buchner funnel.
-
Wash the filter cake thoroughly with cold diethyl ether (2 x 100 mL) to remove residual organic impurities and dioxane.
-
Dry the solid in a vacuum oven at 40 °C to constant weight, affording the target trans-2-methoxycyclohexanamine hydrochloride.
-
Quantitative Data Summary
| Step | Reaction Type | Key Reagents | Temp / Time | Expected Yield | Target Purity (NMR) |
| 1 | Aminolysis | Cyclohexene oxide, 28% aq. NH3 | 60 °C / 4 h | 65 – 75% | > 95% |
| 2 | N-Protection | Boc2O, Et3N, DCM | 0 °C to RT / 12 h | 85 – 90% | > 98% |
| 3 | O-Methylation | NaH, MeI, anhydrous THF | 0 °C to 70 °C / 5 h | 75 – 85% | > 95% |
| 4 | Deprotection | 4M HCl in Dioxane | RT / 12 h | 90 – 95% | > 99% |
References
- Pyridine derivatives as muscarinic m1 receptor positive allosteric modulators - Google Patents (WO2016009297A1).
- New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 - Google Patents (US20230167104A1).
- Method for producing optically active trans-2-aminocyclohexanol - Google Patents (EP2168943A1).
-
Resolution of Racemic trans-2-(N-Benzyl)amino-1-cyclohexanol - Organic Syntheses. Available at:[Link]
-
Novel Enantiopure β-Amino Alcohols and β-Amino Thiols in Asymmetric Catalysis - RWTH Aachen University Publications. Available at:[Link]
Sources
- 1. WO2016009297A1 - Pyridine derivatives as muscarinic m1 receptor positive allosteric modulators - Google Patents [patents.google.com]
- 2. US20230167104A1 - New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 - Google Patents [patents.google.com]
- 3. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Note: Protocol for the Reductive Amination of 2-Methoxycyclohexanone to 2-Methoxycyclohexylamine
Introduction & Strategic Overview
The synthesis of 2-methoxycyclohexylamine represents a classic yet nuanced challenge in organic synthesis. As a vicinal amino-ether, it serves as a critical pharmacophore in various CNS-active agents and a chiral auxiliary in asymmetric synthesis.
The transformation of 2-methoxycyclohexanone to its corresponding primary amine via reductive amination is preferred over direct substitution methods (e.g., of 2-methoxycyclohexyl halides) due to the avoidance of elimination side-reactions and the ability to control stereochemistry through reagent selection.
Core Challenges
-
Chemo-selectivity: Preventing the direct reduction of the ketone to 2-methoxycyclohexanol.
-
Stereo-control: The 2-methoxy substituent exerts steric and electronic effects that influence the cis (axial/equatorial) vs. trans (diequatorial) ratio of the product.
-
Poly-alkylation: Preventing the formation of secondary and tertiary amines (dimers).
This protocol utilizes the Borch Reduction method, employing ammonium acetate as the ammonia source and sodium cyanoborohydride (
Reaction Mechanism & Stereochemical Logic
The reaction proceeds through two distinct phases in a "one-pot" system:[2]
-
Imine Formation: The ketone condenses with ammonia (from ammonium acetate) to form the hemiaminal, which dehydrates to the iminium ion.
-
Hydride Transfer: The reducing agent selectively attacks the iminium carbon.
Stereochemical Outcome
The 2-methoxy group creates a biased cyclohexanone ring.
-
Trans-2-methoxycyclohexylamine: Thermodynamically favored (diequatorial conformation).
-
Cis-2-methoxycyclohexylamine: Kinetically favored under certain conditions (axial attack of hydride).
Using
Figure 1: Mechanistic pathway of reductive amination showing the bifurcation into cis/trans diastereomers.
Experimental Protocol
Reagents & Equipment
| Reagent | Role | Equiv. | Notes |
| 2-Methoxycyclohexanone | Substrate | 1.0 | Commercial or synthesized via MeOH/H+ addition to cyclohexenone. |
| Ammonium Acetate | Amine Source | 10.0 | Large excess prevents dimerization. |
| Sodium Cyanoborohydride | Reducing Agent | 0.7 - 1.0 | Toxic. Generates HCN at low pH. |
| Methanol (Anhydrous) | Solvent | N/A | Molecular sieves (3Å) recommended. |
| HCl (conc. & 1M) | Quench/Extraction | N/A | For pH adjustment. |
| NaOH (pellets/soln) | Basification | N/A | To liberate free amine. |
Safety Pre-requisite (Critical)
Cyanide Hazard: Sodium cyanoborohydride releases highly toxic HCN gas upon contact with strong acids.[3]
-
Engineering Control: All operations must be performed in a functioning fume hood.
-
Waste Disposal: Quench all cyanide-containing waste with bleach (sodium hypochlorite) at pH > 10 prior to disposal.
Step-by-Step Procedure
Step 1: Iminium Formation[4]
-
Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Add 2-Methoxycyclohexanone (1.28 g, 10 mmol) and Ammonium Acetate (7.71 g, 100 mmol).
-
Dissolve in Methanol (40 mL).
-
Stir at room temperature (20-25°C) for 30 minutes .
-
Note: This allows the ketone-amine-imine equilibrium to establish.
-
Step 2: Reduction[4]
-
Cool the reaction mixture to 0°C using an ice bath.
-
Carefully add Sodium Cyanoborohydride (
) (0.44 g, 7.0 mmol) in one portion.-
Expert Tip: Although
is stable at pH 6-7, the reaction generates basicity. If the reaction stalls, check pH; it should be slightly acidic to neutral. Acetic acid can be added dropwise if needed, but usually buffers sufficiently.
-
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 16–24 hours . Monitor by TLC (Eluent: 10% MeOH in DCM + 1%
) or GC-MS.
Step 3: Quench & Workup (Acid-Base Extraction)
This step is critical for purifying the amine from non-basic byproducts (e.g., alcohols).
-
Acidification: Cool the mixture to 0°C. Carefully add concentrated HCl dropwise until pH < 2.
-
Purpose: This destroys excess hydride (evolving
) and hydrolyzes any remaining imines/boron complexes. Caution: HCN evolution possible.
-
-
Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol. Result is a white/gummy solid residue.
-
Wash (Acidic): Dissolve residue in water (30 mL). Wash with Diethyl Ether (
, 2 x 20 mL).-
Logic: The product is protonated (
) and stays in the water. Non-basic impurities (2-methoxycyclohexanol) move to the ether layer. Discard the ether layer.
-
-
Basification: Cool the aqueous layer. Slowly add solid KOH or NaOH pellets until pH > 12. The solution will become cloudy as the free amine separates.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
-
Drying: Combine organic extracts, dry over anhydrous
, filter, and concentrate in vacuo.
Purification & Characterization
Purification Strategy
The crude oil is typically a mixture of trans (major) and cis (minor) isomers.
-
Distillation: Effective for larger scales. (B.P. approx 60-70°C at 10 mmHg - estimate based on cyclohexylamine).
-
Flash Chromatography:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM : MeOH :
(90:9:1). -
Note: The amine interacts strongly with silica. Pre-treat silica with 1% triethylamine or use the ammonia-doped eluent.
-
Analytical Data Expectations
-
Appearance: Colorless to pale yellow oil.
-
Yield: Expect 60-75%.
-
Mass Spectrometry (ESI+):
m/z. -
1H NMR (CDCl3, 400 MHz):
-
2.8 - 3.2 ppm (m, 1H,
). -
3.35 ppm (s, 3H,
). -
Stereochemistry Check: The coupling constant (
) of the proton at C1 (attached to amine) helps distinguish isomers.-
Trans (ax-ax coupling): Large
value (~10 Hz). -
Cis (eq-ax coupling): Smaller
value (~3-4 Hz).
-
-
2.8 - 3.2 ppm (m, 1H,
Workflow Visualization
Figure 2: Operational workflow for the isolation of the target amine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete imine formation. | Add 3Å molecular sieves to absorb water; increase |
| No Reaction | pH too high (basic). | |
| Dimer Formation | Low amine:ketone ratio. | Ensure |
| Product "Oiling Out" | Salt formation. | Ensure pH > 12 during extraction. If emulsion forms, add brine or filter through Celite. |
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Sigma-Aldrich. "Sodium Cyanoborohydride Safety Data Sheet." Link
-
Common Organic Chemistry. "Sodium Cyanoborohydride (
) Reaction Conditions." Link
Sources
Strategic Utilization of Alkoxy-Substituted Cyclohexylamines in Medicinal Chemistry
Abstract
Alkoxy-substituted cyclohexylamines represent a privileged scaffold in modern drug discovery, offering a unique combination of conformational restriction and tunable lipophilicity. Unlike flexible linear alkyl amines, the cyclohexyl core provides a defined spatial arrangement of pharmacophores, critical for high-affinity binding to ion channels (e.g., Na⁺, K⁺) and G-protein coupled receptors (GPCRs). This guide details the medicinal chemistry applications of this motif, focusing on the synthesis of trans-1,2- and 1,4-disubstituted systems, management of hERG liability, and optimization of metabolic stability.
Section 1: The Medicinal Chemistry Toolbox
Physicochemical Properties & Design Rationale
The introduction of an alkoxy group onto a cyclohexylamine core serves three primary medicinal chemistry objectives:
-
Lipophilicity Modulation (LogD): The ether oxygen acts as a hydrogen bond acceptor (HBA) while lowering LogP compared to an alkyl equivalent. This is crucial for optimizing blood-brain barrier (BBB) penetration or reducing non-specific protein binding.
-
pKa Suppression: Through the inductive electron-withdrawing effect (-I), an alkoxy group (particularly in the 2-position) can lower the pKa of the adjacent amine. This reduces the percentage of ionized species at physiological pH, potentially improving membrane permeability.
-
Conformational Locking: The cyclohexane ring exists predominantly in a chair conformation. Substituents prefer the equatorial position to minimize 1,3-diaxial interactions.
-
1,2-Systems: The trans-diequatorial orientation is often the bioactive conformation for ion channel blockers (e.g., Vernakalant).
-
1,4-Systems: Used to span deep binding pockets in GPCRs (e.g., Sigma receptors), providing a rigid spacer between a basic amine and a lipophilic tail.
-
Structural Classes and Applications
| Scaffold Class | Substitution Pattern | Primary Target Class | Key Drug/Lead Examples |
| Vicinal Amino-Ethers | trans-1-Amino-2-alkoxy | Ion Channels (Na⁺, K⁺) | Vernakalant (Antiarrhythmic) |
| Distal Amino-Ethers | cis/trans-1-Amino-4-alkoxy | GPCRs, Sigma Receptors | Ambroxol derivatives, PB28 analogs |
| Geminal Amino-Ethers | 1-Amino-1-alkoxy | Unstable (Hemiaminals) | N/A (Prodrugs only) |
Section 2: Synthetic Protocols
Protocol A: Stereoselective Synthesis of trans-1,2-Alkoxycyclohexylamines
Targeting the Vernakalant Core
Direct opening of epoxides with amines yields trans-aminoalcohols, not aminoethers. To access the alkoxy amine, we utilize the Reductive Amination of
Reagents:
- -Chlorocyclohexanone[1]
-
Alcohol (R-OH) (e.g., 3,4-dimethoxyphenethyl alcohol)
-
Zinc Chloride (
)[1] -
Amine source (e.g., Pyrrolidine or Ammonium acetate)
-
Reducing agent: Sodium Triacetoxyborohydride (
)
Step-by-Step Methodology:
-
-Alkoxylation (Zinc-Mediated Etherification):
-
Dissolve
-chlorocyclohexanone (1.0 equiv) and the target Alcohol (1.2 equiv) in Toluene. -
Add
(1.2 equiv) and DIPEA (1.5 equiv).[1] -
Heat to 90°C for 4 hours. The Lewis acid (
) facilitates the displacement of the chloride by the alcohol oxygen. -
Workup: Cool, wash with 1N HCl, dry over
, and concentrate. Purify via flash chromatography (Hexane/EtOAc). -
Checkpoint: Verify formation of 2-alkoxycyclohexanone via IR (carbonyl stretch ~1710 cm⁻¹).
-
-
Thermodynamic Reductive Amination (Trans-Selective):
-
Dissolve 2-alkoxycyclohexanone in DCE (Dichloroethane).
-
Add the Amine (1.1 equiv) and Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 1 hour.
-
Add
(1.5 equiv). Stir at room temperature for 16 hours. -
Mechanism:[2][3][4][5][6] The bulky hydride donor and the thermodynamic preference for equatorial substituents favor the formation of the trans-1,2-diequatorial isomer.
-
Purification: Quench with saturated
. Extract with DCM. Isolate the trans-isomer via recrystallization (as HCl salt) or chiral HPLC if necessary.
-
Protocol B: Rapid Access to 1,4-Alkoxycyclohexylamines
Targeting Sigma Receptor Ligands
Reagents:
-
1,4-Cyclohexanedione monoethylene acetal
-
Sodium Hydride (NaH)
-
Alkyl Halide (R-X)
-
Deprotection Acid (HCl)
Step-by-Step Methodology:
-
Ether Synthesis:
-
Dissolve 1,4-cyclohexanedione monoethylene acetal in dry THF. Cool to 0°C.
-
Add NaH (1.2 equiv) carefully. Stir for 30 min.
-
Add Alkyl Halide (1.1 equiv) and warm to reflux.
-
Note: This installs the alkoxy group while the ketone is protected.
-
-
Ketone Deprotection:
-
Treat the acetal with 2N HCl in THF/Water for 2 hours.
-
Isolate 4-alkoxycyclohexanone.
-
-
Reductive Amination:
-
Follow Step 2 from Protocol A.
-
Isomer Ratios: 1,4-substitution typically yields a mixture of cis and trans. For Sigma receptor ligands, the trans isomer (extended conformation) often shows higher affinity. Separate isomers using preparative LC-MS.
-
Section 3: Critical Assay Workflows
hERG Safety Profiling
Alkoxy-cyclohexylamines, particularly those with lipophilic tails (like Vernakalant), carry a risk of hERG channel inhibition, leading to QT prolongation.
Self-Validating Protocol:
-
Assay: Automated Patch Clamp (e.g., QPatch or SyncroPatch).
-
Conditions: CHO cells stably expressing hERG (Kv11.1).
-
Validation: Positive control (E-4031, IC₅₀ ~50 nM) must be run in parallel.
-
Acceptance Criteria:
-
Seal resistance > 1 GΩ.
-
Tail current amplitude > 400 pA.
-
-
Mitigation Strategy: If IC₅₀ < 10 µM, introduce a polar group (OH, F) onto the alkoxy side chain or reduce the pKa of the amine (e.g., replace pyrrolidine with morpholine).
Metabolic Stability (Microsomal Stability)
The alkoxy group is a metabolic "soft spot" susceptible to O-dealkylation by CYP2D6.
Protocol:
-
Incubation: Test compound (1 µM) + Human Liver Microsomes (0.5 mg/mL) + NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Analysis: LC-MS/MS monitoring disappearance of parent and appearance of O-dealkylated metabolite (M-14 for methoxy).
-
Interpretation: High intrinsic clearance (
) suggests rapid O-dealkylation.-
Fix: Replace methoxy with difluoromethoxy (
) or deutero-methoxy ( ) to block the metabolic site.
-
Section 4: Visualizations
Diagram 1: Synthetic Workflow for Vernakalant-like Scaffolds
This diagram illustrates the decision matrix between the "Epoxide Route" (Traditional) and the "Alpha-Chloro Ketone Route" (Preferred for Alkoxy derivatives).
Caption: Comparison of synthetic routes. Route B (Ketone Intermediate) is preferred for accessing the trans-diequatorial geometry required for Vernakalant-like activity, avoiding the stereochemical inversion issues of the epoxide route.
Diagram 2: SAR & Liability Management
A decision tree for optimizing the scaffold against common liabilities.
Caption: Optimization logic flow. Addressing hERG toxicity often requires pKa modulation, while metabolic stability focuses on blocking the O-dealkylation site.
References
-
Vernakalant Synthesis & Structure
- Trost, B. M., et al. "A Highly Efficient Asymmetric Synthesis of Vernakalant." Organic Letters, 2014.
-
hERG Liability in Amines
- Garrido, A., et al. "Ensemble of structure and ligand-based classification models for hERG liability profiling." Frontiers in Pharmacology, 2023.
-
Metabolic Stability Strategies
-
Lassila, T., et al. "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties." Molecules, 2021.[7]
-
-
Sigma Receptor Ligands
- Abate, C., et al. "Development of sigma-1 Receptor Fluorescent Ligands." Journal of Medicinal Chemistry, 2011.
-
General Cyclohexylamine Synthesis
-
Simić, S., et al. "Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods."[8] Chemical Reviews, 2021.
-
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Vernakalant - Wikipedia [en.wikipedia.org]
- 3. (PDF) Indexing molecules for their hERG liability [academia.edu]
- 4. courses.minia.edu.eg [courses.minia.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. bhrs.com [bhrs.com]
- 7. Frontiers | Deciphering the Relationship Between Cycloheximides Structures and Their Different Biological Activities [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Removing impurities from 2-methoxycyclohexanamine HCl recrystallization
Technical Support Center: Purification of 2-Methoxycyclohexanamine HCl
Executive Summary & Technical Context
Recrystallization of 2-methoxycyclohexanamine hydrochloride is a critical purification step often plagued by two specific challenges: "oiling out" (liquid-liquid phase separation) and diastereomeric separation (cis vs. trans isomers).
As a substituted aminocyclohexane, this molecule exhibits conformational isomerism. The trans-isomer (equatorial substituents) is generally more thermodynamically stable and packs more efficiently in a crystal lattice than the cis-isomer. Successful purification requires a solvent system that exploits these subtle lattice energy differences while managing the high polarity of the hydrochloride salt.
Solvent Selection Strategy (Thermodynamics)
The choice of solvent is not random; it is governed by the dielectric constant (
Table 1: Recommended Solvent Systems for 2-Methoxycyclohexanamine HCl
| Solvent System | Role | Mechanism of Action | Best For |
| Isopropanol (IPA) | Single Solvent | Moderate polarity ( | Routine Purification (Removal of minor colored impurities). |
| EtOH + Et₂O | Solvent / Antisolvent | Ethanol solvates the ionic head; Ether reduces overall dielectric constant to force precipitation. | High Recovery (When yield is prioritized over absolute isomeric purity). |
| Acetonitrile (MeCN) | Single Solvent | High polarity but aprotic. Often promotes sharper crystal formation than alcohols. | Isomeric Enrichment (Separating cis from trans). |
| Methanol + Acetone | Solvent / Antisolvent | Methanol is a strong solvent; Acetone acts as a polar aprotic antisolvent. | "Oiling Out" Prevention (Acetone suppresses phase separation better than ether). |
Critical Insight: Avoid water unless absolutely necessary. While the salt is highly water-soluble, water removal is difficult due to the hygroscopic nature of amine salts, leading to "sticky" gums rather than free-flowing crystals.
Troubleshooting Guide: The "Oiling Out" Phenomenon
"Oiling out" occurs when the solute separates as a liquid phase before it crystallizes.[1] This happens because the temperature of the solution drops below the binodal (liquid-liquid separation) curve before it hits the spinodal (crystallization) curve.
Decision Logic: Handling Oiling Out
Figure 1: Logic flow for addressing phase separation (oiling out) during amine salt crystallization.
Corrective Protocol:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of fresh solvent (lowers concentration).
-
Cool Slowly: Wrap the flask in foil or a towel. Rapid cooling promotes oiling.
-
Seeding: Add a tiny crystal of pure product when the solution is slightly cloudy. This provides a template for the lattice, bypassing the energy barrier of nucleation.
Isomeric Purification (Cis/Trans Separation)
Impurity in this context often refers to the unwanted diastereomer. The trans-2-methoxycyclohexanamine HCl is typically the desired pharmacophore target due to specific receptor binding requirements.
-
The Challenge: Cis and trans isomers have identical molecular weights and similar solubilities.
-
The Solution: Repeated recrystallization from Acetonitrile or IPA . The trans isomer usually crystallizes first and cleaner due to better packing (less steric strain between the amine and methoxy groups in the diequatorial conformation).
Protocol for Isomeric Enrichment:
-
Dissolve crude solid in minimum boiling Acetonitrile.
-
Allow to cool to room temperature (do not use ice yet).
-
Filter the first crop of crystals. (This is usually Trans-enriched) .
-
Concentrate the mother liquor to half volume and cool to 0°C.
-
Filter the second crop.[2] (This will contain more Cis isomer) .
-
Check purity via NMR or HPLC. If the first crop is <98% pure, recrystallize that crop again.
Master Protocol: Step-by-Step Recrystallization
This protocol is designed to maximize purity while minimizing hydrolysis of the methoxy group.
Figure 2: Standard operating procedure for recrystallization.
Detailed Steps:
-
Preparation: Place crude 2-methoxycyclohexanamine HCl in an Erlenmeyer flask. Add a stir bar.[3]
-
Solvation: Add Isopropanol (IPA) . Heat to reflux (82°C). Add IPA in small portions until the solid just dissolves.
-
Note: If colored specks remain undissolved, these are inorganic salts or char. Perform a hot filtration immediately.
-
-
Antisolvent (Optional): If the solution is very dark or yield is a concern, remove from heat and add Ethyl Acetate dropwise until a faint turbidity (cloudiness) persists, then add 1-2 drops of IPA to clear it.
-
Crystallization: Remove from heat. Cover the flask. Let it stand undisturbed at room temperature for 2 hours.
-
Why? Disturbing the flask induces rapid nucleation, trapping impurities inside the crystal lattice (occlusion).
-
-
Finishing: Move the flask to an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter via Büchner funnel. Wash the cake with cold Ethyl Acetate (not IPA, as it might redissolve the product).
-
Drying: Dry in a vacuum oven at 40°C. Crucial: Amine salts are hygroscopic. Air drying is insufficient for analytical purity.
Frequently Asked Questions (FAQs)
Q: My product is turning pink/brown during recrystallization. Why? A: Amines are prone to oxidation.[4] The color comes from trace oxidation products (N-oxides).
-
Fix: Add a small amount of activated charcoal (carbon) to the hot solution during Step 2, stir for 5 minutes, and filter hot through Celite. This scavenges colored impurities.
Q: I have low recovery (low yield). Where is my product? A: It is likely in the "mother liquor" (the filtrate).
-
Fix: Do not discard the filtrate. Evaporate it to half volume and cool again to get a "second crop" of crystals. Note that this second crop will be less pure than the first.
Q: How do I distinguish between the Cis and Trans isomers? A: Use 1H-NMR .[5]
-
Look at the proton on the carbon attached to the amine (H-1).
-
Cis-isomer: Smaller coupling constant (
Hz) due to axial-equatorial coupling. -
Trans-isomer: Larger coupling constant (
Hz) due to axial-axial coupling (assuming the bulky groups lock the ring into a diequatorial conformation).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification techniques).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text on recrystallization thermodynamics and solvent selection).
-
PubChem. (n.d.).[6] Compound Summary: Cyclohexanamine Derivatives. National Library of Medicine. (Source for general physicochemical properties of cyclohexylamines). [7]
-
Corcoran, P. (1975). Separation and purification of cis and trans isomers. U.S. Patent 3,880,925. (Describes the specific use of alcohols and HCl for separating cyclohexanediamine isomers, a direct analog).
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-2-Methyl-cyclohexylamine hydrochloride | C7H16ClN | CID 12714251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Sterically Hindered Amide Couplings
Welcome to our specialized technical support center, designed for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for one of the most persistent challenges in organic synthesis: the formation of amide bonds with sterically hindered amines. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions for your challenging coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with a hindered secondary amine is failing or giving very low yields with standard EDC/HOBt conditions. What's going wrong?
This is a classic challenge. The low yield is likely due to a combination of factors directly related to steric hindrance:
-
Slow Reaction Kinetics: The bulky groups on your amine and/or carboxylic acid are physically impeding the approach of the nucleophilic amine to the activated carboxylic acid intermediate. Standard activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), even with additives like HOBt (Hydroxybenzotriazole), may not generate an active ester that is reactive enough to overcome this significant energy barrier.
-
Intermediate Decomposition: The activated intermediate, an O-acylisourea ester, is susceptible to hydrolysis if any water is present.[1] More critically, it can undergo an intramolecular rearrangement to form an unreactive N-acylurea byproduct, especially when the amine nucleophile is slow to react due to steric hindrance.[2][3] This side reaction effectively terminates the desired reaction pathway.
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: For sterically demanding couplings, you need a more powerful activating agent. Modern onium salts are the go-to solution.
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are highly effective. They do not form guanidinium byproducts, which can be an issue with uronium salts.[4][5]
-
Aminium/Uronium Salts: Reagents like HATU are exceptionally potent, often succeeding where others fail.[6][7] The reactivity of HATU is attributed to the formation of a highly reactive OAt-active ester.[8]
-
-
Elevate the Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier. However, be cautious, as higher temperatures can increase the risk of racemization if you are working with chiral carboxylic acids.[2]
-
Increase Reaction Time: Hindered couplings are often slow. Extending the reaction time to 24 hours or longer may be necessary for the reaction to proceed to completion.
Q2: I'm observing a side product with a mass of +98.10 Da on my amine starting material. What is it and how do I prevent it?
You are observing guanidinylation, a common side reaction when using aminium/uronium-based coupling reagents like HBTU and HATU.[9][10] The +98.10 Da mass shift corresponds to the addition of a tetramethylguanidinium group (C₅H₁₀N₂) to your amine.
This occurs when the free amine nucleophile directly attacks the electrophilic carbon of the coupling reagent itself, rather than the activated carboxylic acid.[9] This side reaction is particularly problematic under conditions where the activation of the carboxylic acid is slow or when an excess of the coupling reagent is used.[11]
Strategies to Minimize Guanidinylation:
-
Pre-activation: Do not add all reagents to the flask at once. First, activate the carboxylic acid with the coupling reagent and a base (like DIPEA) for a few minutes before adding the amine. This ensures that the highly reactive activated ester is formed and ready to react with the amine, minimizing the opportunity for the amine to attack the coupling reagent.[9][12]
-
Stoichiometry Control: Use a stoichiometric amount (1.0-1.1 equivalents) of the coupling reagent relative to the carboxylic acid. Using a large excess of the uronium reagent significantly increases the likelihood of this side reaction.[11]
-
Switch to a Phosphonium Reagent: Phosphonium-based reagents like PyAOP or PyBOP do not have the guanidinium moiety and therefore cannot cause this side reaction.[4] This makes them an excellent choice for slow reactions or when using valuable amines.
Q3: My chiral carboxylic acid is showing significant racemization during a hindered coupling. What are the best practices to maintain stereochemical integrity?
Racemization is a critical issue, particularly in peptide synthesis, as it can lead to diastereomeric products with altered biological activity.[13] It typically occurs via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can easily tautomerize to a planar, achiral form.
Key Strategies to Suppress Racemization:
-
Choice of Additive: The use of additives that form active esters less prone to oxazolone formation is crucial.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally superior to HOBt in suppressing racemization. The pyridine nitrogen in HOAt is thought to provide anchimeric assistance during the coupling, accelerating the desired reaction.[14] Reagents containing HOAt, like HATU , are excellent choices.
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate): A highly effective and non-explosive alternative to HOBt and HOAt. It has been shown to give levels of racemization comparable to or even better than HOAt.[15]
-
-
Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine . Less hindered bases like triethylamine (TEA) can more readily deprotonate the oxazolone intermediate, leading to increased racemization. Use the minimum amount of base necessary.[4][13]
-
Low Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of racemization.[13]
-
Acyl Fluoride Method: Converting the carboxylic acid to an acyl fluoride is an excellent strategy for hindered couplings. Acyl fluorides are highly reactive yet less prone to racemization than many other activated species.[16] Reagents like BTFFH can be used for the in situ generation of acyl fluorides.[17]
Troubleshooting Workflow for Low Coupling Yield
When faced with a low-yielding reaction involving a sterically hindered amine, a systematic approach is key. The following workflow can help diagnose and solve the issue.
Caption: A decision-making workflow for troubleshooting low-yield amide coupling reactions.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is paramount for success. This table summarizes the performance and key characteristics of common reagents used for challenging couplings. Yields are highly substrate-dependent and should be used as a general guide.
| Coupling Reagent | Class | Additive | Relative Reactivity | Common Side Reactions | Key Advantages |
| EDC/HOBt | Carbodiimide | HOBt | Moderate | N-acylurea formation, Racemization | Cost-effective, water-soluble byproducts (EDC) |
| DCC/HOBt | Carbodiimide | HOBt | Moderate | N-acylurea formation, Racemization | Insoluble DCU byproduct can be filtered off |
| HBTU | Aminium | HOBt | High | Guanidinylation, Racemization | Fast reactions, effective for many standard couplings |
| HATU | Aminium | HOAt | Very High | Guanidinylation | Excellent for hindered couplings, suppresses racemization |
| PyBOP | Phosphonium | HOBt | High | - | No guanidinylation, stable |
| PyAOP | Phosphonium | HOAt | Very High | - | Excellent for hindered couplings, low racemization, no guanidinylation[4][5] |
| COMU | Aminium | Oxyma | Very High | Guanidinylation | High reactivity, non-explosive Oxyma byproduct[4] |
| BTFFH | Formamidinium | None | Very High | - | In situ acyl fluoride formation, good for electron-deficient amines[16][17] |
Mechanistic Insights: Activation and Side Reactions
Understanding the reaction mechanisms provides a powerful tool for troubleshooting.
General Amide Coupling Mechanism (HATU)
The diagram below illustrates the activation of a carboxylic acid by HATU, a widely used reagent for hindered couplings.
Caption: Competing pathways in DCC-mediated couplings. [1][18]
Experimental Protocols
Protocol 1: General Procedure for Hindered Coupling using HATU
This protocol is a robust starting point for coupling sterically hindered secondary amines.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Hindered Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid.
-
Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add HATU to the solution and stir for 1 minute.
-
Add DIPEA and stir the mixture for 5-10 minutes at room temperature. This is the pre-activation step. [6]5. Add the hindered amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. For very hindered substrates, the reaction may require heating to 40-50 °C and extended reaction times (12-24 h).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: In Situ Acyl Fluoride Formation using BTFFH
This method is particularly effective for both sterically hindered and electron-deficient amines. [19] Materials:
-
Carboxylic Acid (1.3 equiv)
-
Amine (1.0 equiv)
-
BTFFH (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (4.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry flask under an inert atmosphere, add the carboxylic acid, BTFFH, and anhydrous DCM. [17]2. Add DIPEA to the mixture.
-
Stir the reaction at room temperature for 30 minutes to allow for the complete in situ formation of the acyl fluoride.
-
Add the amine to the reaction mixture.
-
Seal the reaction vessel and heat to the required temperature (often 40-80 °C, substrate-dependent). Monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
Sources
- 1. reactionweb.io [reactionweb.io]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 肽偶联剂选择指南 [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing pH for the Extraction of 2-Methoxycyclohexanamine
Welcome to the Technical Support Center. This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting advice for the efficient extraction of 2-methoxycyclohexanamine. As Senior Application Scientists, we aim to provide you with not only procedural steps but also the underlying chemical principles to empower your research.
Foundational Principles: pH-Dependent Extraction of Amines
The successful extraction of an amine like 2-methoxycyclohexanamine from an aqueous solution into an organic solvent is fundamentally governed by its state of protonation, which is directly controlled by the pH of the aqueous phase.
2-Methoxycyclohexanamine, like other amines, is a basic compound. It can exist in two forms in an aqueous environment:
-
The Protonated Form (Ammonium Salt): At acidic pH, the amine group is protonated, forming a positively charged ammonium salt (R-NH3+). This ionic form is polar and therefore soluble in the aqueous phase.
-
The Free Amine Form (Free Base): At basic (alkaline) pH, the amine group is deprotonated (R-NH2). This neutral, free amine form is less polar and thus preferentially soluble in a water-immiscible organic solvent.[1][2]
To effectively extract the amine into an organic solvent, the goal is to maximize its concentration in the free amine form. This is achieved by raising the pH of the aqueous solution.
The relationship between pH, the acidity of the protonated amine (pKa), and the ratio of the two forms is described by the Henderson-Hasselbalch equation .[3][4][5]
pH = pKa + log([R-NH2] / [R-NH3+])
Where:
-
pH is the pH of the aqueous solution.
-
pKa is the acid dissociation constant of the protonated amine (the conjugate acid).
-
[R-NH2] is the concentration of the free amine.
-
[R-NH3+] is the concentration of the protonated amine.
From this relationship, a critical rule of thumb for efficient extraction emerges: to ensure the vast majority of the amine is in its organic-soluble free base form, the pH of the aqueous layer should be significantly higher than the pKa of its conjugate acid.[6]
Frequently Asked Questions (FAQs)
Q1: What is the pKa of 2-methoxycyclohexanamine's conjugate acid, and why is it crucial?
-
Cyclohexylamine , the parent compound without the methoxy group, has a conjugate acid pKa of approximately 10.64 .[7]
-
Predicted pKa values for similar structures like 2-methylcyclohexylamine are around 10.72 .[8]
The 2-methoxy group is a weakly electron-withdrawing group, which will have a minor effect on the basicity of the amine. It is therefore reasonable to estimate the pKa of protonated 2-methoxycyclohexanamine to be in the range of 10.0 - 10.5 .
This value is the single most important parameter because it dictates the pH required to deprotonate the amine and drive it into the organic phase.
Q2: What is the optimal pH for extracting 2-methoxycyclohexanamine free amine?
A2: To ensure a quantitative extraction (>99%) of the amine into the organic phase, the pH of the aqueous solution should be at least 2 pH units above the pKa of the conjugate acid.[6]
Given our estimated pKa of ~10.0-10.5, the optimal pH for the extraction will be pH ≥ 12.0 .
The following table illustrates why this is the case:
| pH relative to pKa | pH (assuming pKa = 10.5) | Ratio of [Free Amine] to [Protonated Amine] | Percentage of Amine in Free Base Form | Extraction Efficiency |
| pH = pKa | 10.5 | 1:1 | 50% | Poor |
| pH = pKa + 1 | 11.5 | 10:1 | ~91% | Moderate |
| pH = pKa + 2 | 12.5 | 100:1 | ~99% | Excellent |
| pH = pKa + 3 | 13.5 | 1000:1 | ~99.9% | Excellent |
Q3: Which organic solvent should I choose for the extraction?
A3: The ideal solvent should have the following properties:
-
High solubility for the free amine: 2-methoxycyclohexanamine is a relatively non-polar molecule, so it will be soluble in a wide range of common organic solvents.
-
Immiscibility with water: The solvent must form a distinct layer when mixed with the aqueous phase. Common choices include diethyl ether, ethyl acetate, dichloromethane (DCM), and toluene.
-
Good phase separation: The solvent should have a significantly different density from water to allow for clean separation (DCM is denser, while ether and ethyl acetate are less dense).
-
Low reactivity: The solvent should not react with the amine or the basifying agent.
-
Ease of removal: A lower boiling point allows for easy removal by rotary evaporation after extraction.
For general purposes, ethyl acetate or diethyl ether are excellent starting points.
Q4: How can I maximize my extraction yield?
A4: Beyond optimizing the pH, several techniques can improve your yield:
-
Perform Multiple Extractions: It is more efficient to perform three extractions with a smaller volume of organic solvent (e.g., 3 x 50 mL) than one single extraction with a large volume (1 x 150 mL). This is due to the partition coefficient of the amine between the two phases.
-
"Salting Out": If you are experiencing poor extraction efficiency, particularly with more polar amines, you can increase the ionic strength of the aqueous layer.[6][9] Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous phase. This decreases the solubility of the organic amine in the aqueous layer and promotes its partitioning into the organic phase.
Troubleshooting Guide
Problem: My extraction yield is low, or I've lost my product.
This is the most common issue and can be traced back to several factors. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low extraction yield.
Problem: An emulsion has formed between the aqueous and organic layers.
An emulsion is a stable suspension of one liquid in another, preventing clean phase separation. This is often caused by vigorous shaking or the presence of surfactant-like impurities.
Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a longer period (10-30 minutes).
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[9]
-
Add Brine: Add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase and can help break the emulsion.[9]
-
Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning can force the layers to separate.[10]
-
Filtration: Pass the mixture through a plug of glass wool or Celite in a pipette or funnel. This can help to coalesce the dispersed droplets.
Experimental Protocol: Standard Extraction of 2-Methoxycyclohexanamine
This protocol assumes the amine is in an acidic or neutral aqueous solution following a reaction workup.
pH-Dependent Equilibrium of 2-Methoxycyclohexanamine
Caption: pH control dictates the form and solubility of the amine.
Step-by-Step Extraction Workflow
-
Preparation:
-
Transfer the aqueous solution containing the 2-methoxycyclohexanamine salt to a separatory funnel of appropriate size (the funnel should not be more than 2/3 full).
-
Cool the solution in an ice bath, as the subsequent basification step is exothermic.
-
-
Basification:
-
Slowly add a strong base, such as 6M sodium hydroxide (NaOH) solution, to the separatory funnel.
-
Swirl the funnel gently after each addition.
-
Periodically, check the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding base until the pH is stably ≥ 12 .
-
-
First Extraction:
-
Add a volume of your chosen organic solvent (e.g., ethyl acetate) approximately equal to one-third to one-half of the aqueous volume.
-
Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and immediately vent to release any pressure.
-
Close the stopcock and shake gently for 30-60 seconds, venting frequently.
-
Place the funnel back on a ring stand and allow the layers to fully separate.
-
-
Phase Separation:
-
Remove the stopper.
-
Carefully drain the lower layer. If using a solvent less dense than water (like ethyl acetate), the aqueous layer is the lower layer. If using a solvent denser than water (like DCM), the organic layer is the lower layer.
-
Drain the desired organic layer into a clean Erlenmeyer flask.
-
-
Repeat Extractions:
-
Return the aqueous layer to the separatory funnel.
-
Repeat steps 3 and 4 two more times, combining all organic extracts into the same Erlenmeyer flask.
-
-
Drying and Isolation:
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Swirl and let it stand for 10-15 minutes. The solution should be clear, not cloudy.
-
Decant or filter the dried organic solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to yield the crude 2-methoxycyclohexanamine free amine.
-
References
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
JoVE. (2024, April 4). Extraction: Effects of pH. Retrieved from [Link]
-
Fiveable. (2025, August 15). Biological Amines and the Henderson–Hasselbalch Equation. Retrieved from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of aqueous solution pH value on the reactive extraction degrees.... Retrieved from [Link]
-
Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]
-
YouTube. (2022, May 12). Henderson Hasselbalch Equation's application in Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
Sources
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. jove.com [jove.com]
- 3. fiveable.me [fiveable.me]
- 4. study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 8. 2-Methylcyclohexylamine CAS#: 7003-32-9 [m.chemicalbook.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Validation & Comparative
Introduction: The Analytical Imperative for Chiral Building Blocks
An In-Depth Comparative Guide to the Analytical Characterization of 2-Methoxycyclohexanamine Hydrochloride
In the landscape of pharmaceutical development, the structural and stereochemical integrity of synthetic intermediates is paramount. 2-Methoxycyclohexanamine hydrochloride, a key building block, presents a common yet critical analytical challenge. Its structure, featuring two adjacent stereocenters on a flexible cyclohexane ring, gives rise to cis and trans diastereomers. Each diastereomer, and their respective enantiomers, can lead to final active pharmaceutical ingredients (APIs) with vastly different pharmacological and toxicological profiles. Consequently, a robust, multi-faceted analytical strategy is not merely a quality control measure but a fundamental necessity for ensuring safety and efficacy.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-methoxycyclohexanamine hydrochloride, contextualized through a pragmatic comparison with other essential analytical techniques. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, empowering researchers to build self-validating analytical workflows for this and similar chiral molecules.
Part I: The Nucleus of Structure—A Deep Dive into ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as the primary tool for initial structural elucidation. It provides a detailed fingerprint of the proton environment within a molecule, revealing connectivity and stereochemical relationships through chemical shifts and spin-spin coupling.
Decoding the ¹H NMR Spectrum: A Hypothetical Analysis
The analysis of 2-methoxycyclohexanamine hydrochloride is fundamentally a story of its diastereomers. The relative orientation of the methoxy and ammonium groups dictates the conformation of the cyclohexane ring and, crucially, the coupling constants (J-values) between adjacent protons.
Let us consider the trans-diastereomer, which can exist in a chair conformation where both substituents are equatorial (more stable) or axial (less stable). In the more stable diequatorial conformation, the protons at C1 (bearing the -NH₃⁺ group) and C2 (bearing the -OCH₃ group) are both axial. This orientation leads to a large, characteristic axial-axial coupling constant, typically in the range of 8-12 Hz.[1] Conversely, the cis-diastereomer would exhibit smaller axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz).
Table 1: Representative ¹H NMR Data for trans-2-Methoxycyclohexanamine Hydrochloride in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| -NH₃⁺ | ~8.5 - 9.0 | Broad singlet | - | 3H | Acidic protons of the ammonium salt, often broad due to exchange. |
| H2 (-CH-O) | ~3.55 | ddd | J(H2ax, H1ax) ≈ 9.5J(H2ax, H3eq) ≈ 4.5J(H2ax, H3ax) ≈ 9.5 | 1H | Deshielded by the adjacent electronegative oxygen. The large coupling confirms an axial-axial relationship with H1. |
| -OCH₃ | ~3.30 | Singlet | - | 3H | Characteristic singlet for a methoxy group. |
| H1 (-CH-N) | ~3.15 | Multiplet | J(H1ax, H2ax) ≈ 9.5 | 1H | Deshielded by the adjacent positively charged nitrogen. Its multiplicity is complex due to coupling with H2 and protons on C6. |
| Cyclohexyl -CH₂- | ~1.2 - 2.1 | Multiplet | - | 8H | Overlapping signals from the remaining four methylene groups on the cyclohexane ring. |
Note: This is representative data synthesized from established principles. Actual shifts can vary with solvent and concentration.
The clear distinction in the H1-H2 coupling constant is the most powerful feature of ¹H NMR for assigning the diastereomeric identity. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) can be used to definitively confirm which protons are coupled to each other, validating the assignments made in the 1D spectrum.[2]
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 2-methoxycyclohexanamine hydrochloride sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Rationale: DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and to slow the exchange of the -NH₃⁺ protons, allowing for their observation.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. Rationale: Poor shimming can broaden peaks and obscure coupling patterns, leading to incorrect interpretations.[4]
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set the spectral width to encompass all expected proton signals (e.g., 0 to 12 ppm).
-
Use a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and measure the chemical shifts and coupling constants.
-
graph TD A[Sample Preparation] --> B{Spectrometer Setup}; B --> C[Data Acquisition]; C --> D[Data Processing & Analysis]; subgraph A direction LR A1[Weigh Sample] --> A2[Dissolve in DMSO-d6]; end subgraph B direction LR B1[Lock & Shim] --> B2[Set Parameters]; end subgraph D direction LR D1[Fourier Transform] --> D2[Phase/Baseline Correction] --> D3[Calibrate & Integrate]; end
Caption: Workflow for ¹H NMR Analysis.
Part II: A Broader Perspective—Comparison with Alternative Analytical Techniques
While ¹H NMR is indispensable for structural confirmation, a comprehensive analysis relies on its synergy with other techniques. Each method provides a unique and complementary piece of the analytical puzzle.
¹³C NMR Spectroscopy: The Carbon Skeleton Blueprint
Carbon-13 NMR provides a count of the non-equivalent carbon atoms in a molecule. For 2-methoxycyclohexanamine, the cis and trans isomers will produce distinct ¹³C spectra due to the different steric and electronic environments of the carbon atoms.
-
Performance Comparison: ¹³C NMR directly complements ¹H NMR. While ¹H NMR shows proton environments and connectivity, ¹³C NMR confirms the carbon framework.[5] For this molecule, one would expect 7 distinct signals in the broadband-decoupled spectrum, corresponding to the six cyclohexane carbons and the one methoxy carbon.[6] The chemical shifts of C1 and C2 are particularly sensitive to the stereochemistry.
-
Trustworthiness: The number of signals provides a self-validating check on the molecule's symmetry and purity. The presence of more than 7 signals would immediately indicate an impurity.
Table 2: Comparison of ¹H NMR and ¹³C NMR for Structural Analysis
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Primary Information | Proton environment, H-H connectivity, stereochemistry | Carbon count, carbon electronic environment |
| Sensitivity | High (¹H is ~100% abundant) | Low (¹³C is ~1.1% abundant) |
| Key Advantage | Detailed coupling information for stereochemical assignment | Unambiguous count of non-equivalent carbons |
| Limitation | Signal overlap in complex regions (e.g., alkyl chain) | Longer acquisition times, no coupling info in standard spectra |
Mass Spectrometry (MS): The Molecular Weight Authority
Mass spectrometry is the definitive technique for determining molecular weight and confirming the elemental composition of a compound.
-
Performance Comparison: When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is a powerful tool for both identification and impurity profiling.[7][8] MS provides the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺), confirming the compound's identity. However, standard MS does not differentiate between stereoisomers as they have the same mass.
-
Trustworthiness: The high mass accuracy of modern instruments allows for the confident determination of the molecular formula, acting as a crucial validation step.
Table 3: Expected Mass Spectrometry Data
| Technique | Expected Ion (m/z) | Information Provided |
| ESI-MS (Positive) | 130.12 ([M+H]⁺ for free base) | Confirms molecular weight of the free amine. |
| GC-MS (EI) | 129 (M⁺• for free base) | Molecular weight and fragmentation pattern for structural clues. |
| Key Fragments | m/z 98 (Loss of -OCH₃)m/z 84 (Loss of -CH₂NH₂) | Helps confirm the connectivity of the molecule. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
For assessing purity and quantifying the ratio of diastereomers or enantiomers, HPLC is the undisputed method of choice.
-
Performance Comparison: Standard reversed-phase HPLC can often separate diastereomers like the cis and trans forms of 2-methoxycyclohexanamine. To separate the enantiomers of a specific diastereomer, a Chiral Stationary Phase (CSP) is required.[3][9][10] This capability provides quantitative data on diastereomeric and enantiomeric excess (d.e. and e.e.), something ¹H NMR can only estimate and MS cannot provide at all.
-
Trustworthiness: Method validation, including specificity, linearity, accuracy, and precision, establishes HPLC as a highly reliable and reproducible quantitative technique, essential for quality control in drug development.[11][12]
Experimental Protocol: Chiral HPLC for Diastereomeric and Enantiomeric Purity
-
System Preparation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase column (e.g., a polysaccharide-based CSP like Chiralpak IA, IB, or IC).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase typically consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes. Rationale: The amine additive prevents the analyte from interacting strongly with residual acidic sites on the silica support, reducing peak tailing.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Prepare further dilutions as needed for calibration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (typical).
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm (or wavelength of maximum absorbance).
-
Run Time: Sufficient to allow for the elution of all four potential stereoisomers.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify peaks corresponding to each stereoisomer based on their retention times (determined using reference standards if available).
-
Calculate the percentage area for each peak to determine the diastereomeric and enantiomeric purity.
-
Part III: A Unified Analytical Workflow
No single technique is sufficient. An effective analytical strategy integrates these methods into a logical workflow, where the results of one technique inform and validate the others.
Caption: Integrated workflow for the complete analysis of 2-methoxycyclohexanamine HCl.
This workflow demonstrates a self-validating system. ¹H NMR provides the initial structural hypothesis and stereochemical assignment. Mass spectrometry confirms the molecular weight of this proposed structure. Finally, chiral HPLC provides orthogonal verification of purity and an accurate quantitative measure of the stereoisomeric composition, confirming the initial estimates from NMR.
Conclusion
The analysis of 2-methoxycyclohexanamine hydrochloride is a case study in modern analytical chemistry, highlighting the strengths and limitations of cornerstone techniques.
-
¹H NMR Spectroscopy is unparalleled for its ability to provide a rapid, detailed structural snapshot and assign relative stereochemistry.
-
¹³C NMR Spectroscopy offers a crucial, complementary view of the carbon backbone.
-
Mass Spectrometry serves as the ultimate arbiter of molecular weight and elemental formula.
-
Chiral HPLC stands as the definitive quantitative tool for assessing isomeric purity.
For researchers and drug development professionals, relying on a single method is insufficient. True analytical trustworthiness is achieved through the intelligent integration of these techniques, creating a comprehensive and cross-validated understanding of the molecule's identity, structure, and purity.
References
-
Reich, H. J. (2020). NMR Spectroscopy – ¹H NMR Chemical Shifts. University of Wisconsin. [Link]
-
NIST. Cyclohexylamine. NIST Chemistry WebBook. [Link]
-
Pescitelli, G., & Di Bari, L. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. [Link]
-
Sherman, M., & E-Shishani, S. (2018). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Nature Communications. [Link]
-
Gaspar, H., & Silva, M. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Molecules. [Link]
-
Pelletier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals. [Link]
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Doc Brown's Chemistry. (2025). C7H16 C-13 nmr spectrum of 2-methylhexane analysis. [Link]
-
ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations. [Link]
-
Maris, C., et al. (2004). Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. [Link]
-
McMurry, J. (n.d.). 13.13 Uses of ¹³C NMR Spectroscopy. In Organic Chemistry. NC State University Libraries. [Link]
Sources
- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry (LC-MS) identification of 2-methoxycyclohexylamine
Title: Analytical Strategies for the LC-MS/MS Identification and Quantification of 2-Methoxycyclohexylamine: A Comparative Guide
Executive Summary & The Analytical Challenge
2-Methoxycyclohexylamine (C₇H₁₅NO, MW ≈ 129.20 g/mol ) is a critical aliphatic amine frequently encountered as a building block in structure-based drug design[1] and as a product in catalytic reductive amination pathways[2]. Despite its structural simplicity, quantifying this molecule in complex biological or synthetic matrices presents a significant analytical challenge.
As a highly polar, low-molecular-weight primary amine lacking a strong UV chromophore, traditional HPLC-UV methods are virtually useless. While Gas Chromatography-Mass Spectrometry (GC-MS) can be employed[2], it often requires volatile derivatization. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred platform; however, standard Reversed-Phase (RP) C18 columns fail to retain this basic, hydrophilic molecule. At physiological or acidic pH, the primary amine is fully protonated, causing the analyte to elute in the void volume where it suffers from catastrophic matrix-induced ion suppression.
This guide objectively compares three chromatographic strategies—Standard Reversed-Phase, Reversed-Phase with Ion-Pairing, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, self-validating workflow for the LC-MS/MS analysis of 2-methoxycyclohexylamine.
Comparative Chromatographic Strategies
To achieve reliable identification, the chromatographic method must provide sufficient retention factor (
Reversed-Phase (RP-C18) without Additives
-
Mechanism: Hydrophobic partitioning.
-
Causality of Failure: The protonated amine moiety prevents partitioning into the hydrophobic C18 alkyl chains. The molecule elutes almost immediately with the solvent front.
Reversed-Phase with Ion-Pairing Agents (IP-RPLC)
-
Mechanism: Addition of volatile perfluorinated acids (e.g., Heptafluorobutyric acid - HFBA) to the mobile phase. The fluorinated tail interacts with the C18 phase, while the acidic head forms a neutral ion-pair with the basic amine.
-
Causality of Failure: While retention is achieved, IP agents severely suppress Electrospray Ionization (ESI) efficiency by competing for charge droplets. Furthermore, these agents permanently contaminate the LC-MS system, making it difficult to switch the instrument back to negative ion mode or standard methods.
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >80% Acetonitrile). Water from the mobile phase forms a stagnant, enriched layer on the stationary phase. Polar analytes partition from the bulk organic phase into this aqueous layer, undergoing hydrogen bonding and electrostatic interactions[3].
-
Causality of Success: HILIC provides excellent retention for polar amines without the need for ion-pairing agents. Crucially, the high acetonitrile content dramatically accelerates droplet desolvation in the ESI source, yielding a massive boost in MS sensitivity.
Table 1: Objective Performance Comparison
| Parameter | RP-LC (C18) | IP-RPLC (C18 + HFBA) | HILIC (Amide Phase) |
| Retention Mechanism | Hydrophobic | Hydrophobic + Ion-Pair | Hydrophilic Partitioning |
| Retention of Target | Poor (Void Volume) | Excellent | Excellent |
| ESI-MS Sensitivity | Very Low (Matrix Effect) | Low (Ion Suppression) | Highest (Rapid Desolvation) |
| Isomer Resolution | Poor | Moderate | High (cis/trans separation) |
| System Contamination | None | High (Persistent IP agents) | None |
Visualizing the Analytical Logic
To conceptualize the method development process and the underlying physics of the chosen HILIC method, refer to the diagrams below.
Fig 1: Chromatographic strategy decision tree for polar aliphatic amines.
Fig 2: HILIC retention mechanism and ESI enhancement for 2-methoxycyclohexylamine.
Experimental Methodology: HILIC-ESI-MS/MS
Based on the mechanistic superiority of HILIC for monoamines, the following protocol outlines a self-validating workflow for the quantification of 2-methoxycyclohexylamine using a Triple Quadrupole (QqQ) mass spectrometer.
Sample Preparation (Protein Precipitation tailored for HILIC)
Causality Note: In HILIC, injecting highly aqueous samples disrupts the stagnant water layer on the column, leading to peak splitting and poor retention. Therefore, standard protein precipitation with organic solvent perfectly aligns with HILIC injection requirements.
-
Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of an isotopically labeled internal standard, e.g., 2-Methoxycyclohexylamine-d3).
-
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant directly to an autosampler vial. Do not dry and reconstitute in water.
LC Conditions
-
Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.
-
Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The acidic pH ensures the amine remains fully protonated for consistent electrostatic interaction).
-
Mobile Phase B (MPB): Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0.0 - 1.0 min: 95% MPB (Isocratic hold to establish partitioning)
-
1.0 - 4.0 min: Linear gradient to 60% MPB (Increasing water elutes the analyte)
-
4.0 - 5.0 min: Hold at 60% MPB
-
5.1 - 8.0 min: Re-equilibration at 95% MPB.
-
MS/MS Parameters (Multiple Reaction Monitoring - MRM)
Operate the QqQ in Positive Electrospray Ionization (ESI+) mode. The protonated precursor ion is
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanistic Rationale |
| 2-Methoxycyclohexylamine | 130.2 | 113.1 | 10 | Loss of Ammonia (-17 Da) |
| 2-Methoxycyclohexylamine | 130.2 | 98.1 | 15 | Loss of Methanol (-32 Da) |
| 2-Methoxycyclohexylamine | 130.2 | 81.1 | 25 | Loss of both NH₃ and CH₃OH |
Note: The 130.2 → 113.1 transition is typically the most abundant and should be used as the quantifier, while 130.2 → 98.1 serves as the qualifier.
Self-Validating System Suitability Checks
To ensure scientific integrity and trust in the generated data, every analytical batch must include the following self-validating control gates:
-
System Suitability Test (SST): Inject a neat standard (10 ng/mL) five times before the batch. Acceptance: Retention Time RSD < 1.5%, Peak Area RSD < 5%. This confirms column equilibration and spray stability.
-
Carryover Blank: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. Acceptance: Analyte peak area must be < 2% of the Lower Limit of Quantification (LLOQ).
-
Matrix Factor (MF) Assessment: Calculate the MF by dividing the peak area of the analyte spiked into post-extracted matrix by the peak area of a neat standard at the same concentration. Acceptance: MF should be between 0.85 and 1.15 (85% - 115%), proving that the HILIC gradient successfully separated the analyte from ion-suppressing phospholipids.
References
-
Ni-catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines Source: The Royal Society of Chemistry (RSC) URL:[Link]
-
Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns Source: Waters Corporation Application Notes URL:[Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL:[Link]
Sources
A Comparative Guide to HPLC Method Development for the Purity of 2-Methoxycyclohexanamine Hydrochloride
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-methoxycyclohexanamine hydrochloride. We will explore and compare different analytical strategies, from direct analysis to derivatization-based approaches, and address the critical aspect of chiral separation. The methodologies discussed are grounded in established scientific principles and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
The Analytical Challenge: Unveiling the Purity of 2-Methoxycyclohexanamine Hydrochloride
2-Methoxycyclohexanamine hydrochloride is a primary amine with a cyclohexane backbone. From an analytical perspective, this structure presents several challenges:
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making direct detection by UV-Vis spectrophotometry at standard wavelengths (e.g., >220 nm) difficult and insensitive.
-
Polarity and Basicity: As a primary amine, the compound is polar and basic. This can lead to poor retention on traditional reversed-phase columns and peak tailing due to interactions with residual silanols on the silica-based stationary phase.
-
Chirality: The presence of two chiral centers in the 2-methoxycyclohexanamine molecule means it can exist as four possible stereoisomers. For pharmaceutical applications, it is often a regulatory requirement to control the enantiomeric purity.
This guide will navigate these challenges by comparing two primary HPLC-based strategies: an achiral purity assessment (with and without derivatization) and a chiral purity method.
Strategic Approach to Method Development
Our method development will follow a logical progression, starting with an evaluation of the analyte's properties and culminating in a validated method.
Caption: A logical workflow for HPLC method development for 2-methoxycyclohexanamine hydrochloride.
Part 1: Achiral Purity Method Development
The primary goal of an achiral purity method is to separate the main compound from any process-related impurities or degradation products.
Comparison of Detection Strategies: Direct UV vs. Pre-column Derivatization
1. Direct UV Detection (Low Wavelength)
-
Principle: Simple aliphatic amines exhibit some UV absorbance at very low wavelengths, typically below 220 nm.
-
Advantages: This approach is straightforward, avoiding the time and potential variability of a derivatization step.
-
Disadvantages: Detection at low wavelengths is often non-specific and prone to interference from common HPLC solvents and additives. The sensitivity is generally poor.
2. Pre-column Derivatization with a UV-Absorbing or Fluorescent Tag
-
Principle: The primary amine group of 2-methoxycyclohexanamine reacts with a derivatizing agent to form a derivative with a strong chromophore or fluorophore.
-
Advantages: This significantly enhances detection sensitivity and selectivity.[1]
-
Disadvantages: The derivatization reaction adds a step to the sample preparation, which must be optimized for completeness and reproducibility. The stability of the derivatives also needs to be considered.[2]
Comparative Analysis of Common Derivatizing Agents:
| Derivatizing Agent | Detection | Advantages | Disadvantages |
| o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction with primary amines.[1] | Derivatives can be unstable; does not react with secondary amines.[3] |
| Dansyl Chloride | Fluorescence, UV | Forms stable derivatives with primary and secondary amines; high sensitivity.[2][4] | Slower reaction time; excess reagent can cause interfering peaks. |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescence, UV | Reacts with both primary and secondary amines to form stable derivatives.[1][3] | Can be less stable in certain conditions compared to dansyl chloride derivatives.[2] |
| Phenyl Isothiocyanate (PITC) | UV | Suitable for primary and secondary amines, forming derivatives detectable by UV.[4] | Reaction conditions need careful control. |
For the purpose of this guide, we will proceed with a method utilizing Dansyl Chloride due to its high sensitivity and the formation of stable derivatives, which is advantageous for routine quality control.
Proposed Achiral HPLC Method with Dansyl Chloride Derivatization
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-methoxycyclohexanamine hydrochloride reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a sample solution of the bulk drug substance in methanol at the same concentration.
-
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 200 µL of a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.
-
Add 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Vortex the mixture and incubate at 60°C for 45 minutes in a water bath.
-
After cooling to room temperature, add 100 µL of a 2% (v/v) solution of acetic acid to quench the reaction.
-
Dilute the mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good retention for the relatively non-polar dansyl derivatives. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile | A gradient elution is recommended to ensure separation of the main peak from potential impurities and the excess derivatizing agent. |
| Gradient | 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25.1-30 min: 50% B | The gradient allows for elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides good peak shape and reproducible retention times. |
| Detection | UV at 254 nm or Fluorescence (Ex: 340 nm, Em: 525 nm) | Dansyl derivatives have strong absorbance at 254 nm and are also highly fluorescent, offering a more sensitive detection option. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Part 2: Chiral Purity Method Development
For many pharmaceutical applications, the separation and quantification of enantiomers are crucial. This requires a chiral stationary phase (CSP).
Comparison of Chiral Stationary Phases
1. Polysaccharide-Based CSPs (e.g., Amylose or Cellulose derivatives)
-
Principle: These are the most widely used CSPs and offer broad enantioselectivity for a wide range of compounds.[5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[6]
-
Common Phases: Chiralcel® OD, Chiralpak® AD, Chiralpak® IC.[7][8]
2. Cyclodextrin-Based CSPs
-
Principle: Chiral recognition is primarily based on the formation of inclusion complexes where the analyte fits into the hydrophobic cavity of the cyclodextrin.[6]
-
Common Phases: Cyclobond™.
Selection Rationale:
For the separation of cyclic amines like 2-methoxycyclohexanamine, polysaccharide-based CSPs, particularly those with phenylcarbamate derivatives, often provide excellent enantioseparation.[7] We will propose a method using a cellulose-based CSP.
Proposed Chiral HPLC Method
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic 2-methoxycyclohexanamine hydrochloride in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a sample solution of the bulk drug substance in the mobile phase at the same concentration.
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm | This phase is known for its good performance in separating chiral amines.[8] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A normal-phase mobile system is typically used with polysaccharide-based CSPs. Diethylamine is added to improve the peak shape of the basic amine. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Column Temperature | 25°C | Chiral separations can be sensitive to temperature; maintaining a constant temperature is crucial. |
| Detection | UV at 210 nm | Since there is no derivatization, detection at a low UV wavelength is necessary. The mobile phase is transparent at this wavelength. |
| Injection Volume | 10 µL |
Method Validation According to ICH Guidelines
Once the methods are developed, they must be validated to ensure they are suitable for their intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.[7][9]
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Summary of Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] For the chiral method, this includes demonstrating separation from other stereoisomers. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[10] |
| Accuracy | The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.[10] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Conclusion
The development of a reliable HPLC method for the purity determination of 2-methoxycyclohexanamine hydrochloride requires a systematic approach that addresses the inherent analytical challenges of this compound. For achiral purity, pre-column derivatization with Dansyl Chloride followed by reversed-phase HPLC with UV or fluorescence detection offers a sensitive and robust method. For the critical assessment of enantiomeric purity, a normal-phase chiral HPLC method using a polysaccharide-based stationary phase is recommended.
Both methods, once developed, must undergo rigorous validation to comply with regulatory standards and ensure the generation of accurate and reliable data, ultimately contributing to the quality and safety of the final drug product. This guide provides a comprehensive framework and starting points for researchers to develop and implement these essential analytical methods.
References
-
A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. PubMed. Available at: [Link]
-
Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. Available at: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SpringerLink. Available at: [Link]
-
(PDF) Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ymc.co.jp [ymc.co.jp]
Technical Comparison Guide: Structural Characterization of Substituted Cyclohexanamine Salts
Topic: X-ray crystallography data for substituted cyclohexanamine salts Content Type: Publish Comparison Guides
Executive Summary
Substituted cyclohexanamines represent a critical pharmacophore in medicinal chemistry, serving as the backbone for NMDA receptor antagonists (e.g., ketamine derivatives), mucolytics (e.g., ambroxol), and various CNS-active agents. The transition from free base to salt form is a standard strategy to modulate solubility, bioavailability, and stability. However, the flexibility of the cyclohexane ring (chair/boat conformers) and the directional hydrogen-bonding potential of the ammonium group create complex solid-state landscapes, including polymorphism and solvate formation.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against emerging and established alternatives (MicroED, ssNMR, PXRD), providing a data-driven framework for selecting the optimal characterization route. It details specific protocols for crystallizing these difficult amine salts and resolving their absolute configuration.
Part 1: Methodological Comparison & Performance Metrics
While SC-XRD remains the gold standard for ab initio structure determination, it is not always the most efficient or feasible path. The following analysis compares SC-XRD with Microcrystal Electron Diffraction (MicroED), Solid-State NMR (ssNMR), and Powder X-ray Diffraction (PXRD).
Table 1: Comparative Performance Matrix
| Feature | SC-XRD (Gold Standard) | MicroED (Emerging) | ssNMR (Complementary) | PXRD (Screening) |
| Sample Requirement | Single crystal (>50 µm) | Nanocrystal (<1 µm) | Polycrystalline powder (>10 mg) | Polycrystalline powder (>1 mg) |
| Resolution | Ultra-high (<0.8 Å) | High (0.8–1.2 Å) | Atomic-level connectivity | Medium (Phase ID) |
| Absolute Config. | Definitive (via Anomalous Dispersion) | Difficult (Requires dynamical refinement or chiral salt) | Indirect (via diastereomeric salts) | No (unless Rietveld refined) |
| H-Atom Positioning | Good (Excellent with Neutron) | Poor (Electron scattering issues) | Excellent (Direct H detection) | Poor |
| Throughput | Low (days/weeks for growth) | High (minutes for data) | Low (long acquisition times) | High (minutes) |
| Primary Limitation | Crystallization Bottleneck | Dynamical scattering effects | Complex interpretation | Cannot solve unknown structures easily |
Decision Logic for Cyclohexanamine Salts
The following decision tree illustrates the logical flow for characterizing substituted cyclohexanamine salts based on sample state and data requirements.
Figure 1: Decision matrix for selecting the structural characterization method. Note the specific pathway for MicroED when large crystals are unavailable.
Part 2: Technical Deep Dive – X-ray Crystallography Workflow
For substituted cyclohexanamines, the primary challenge in SC-XRD is not data collection but crystal engineering . The conformational flexibility of the cyclohexane ring often leads to disorder unless "locked" by strong lattice interactions.
Crystallization Protocol: The "Counter-Ion Screen"
To stabilize the cyclohexane ring in a specific chair conformation and encourage orderly packing, we utilize a salt screening protocol.
Objective: Generate diffraction-quality crystals (>50 µm) with defined stoichiometry.
Step-by-Step Methodology:
-
Base Preparation: Dissolve 10 mg of the free amine in 0.5 mL of a volatile solvent (MeOH or EtOH).
-
Counter-Ion Addition: Add 1.05 equivalents of acid.
-
Standard Screen: HCl (etherial), HBr (aqueous), Methanesulfonic acid.
-
Chiral Resolution Screen (for Abs. Config.): L-Tartaric acid, Dibenzoyl-L-tartaric acid, (1S)-(+)-10-Camphorsulfonic acid.
-
-
Vapor Diffusion (Sitting Drop):
-
Place 20 µL of the salt solution in a central well.
-
Surround with 500 µL of antisolvent (Diisopropyl ether, Hexane, or Acetone).
-
Seal and store at 4°C. Low temperature reduces thermal motion of the cyclohexane ring during nucleation.
-
-
Harvesting:
-
Use a polarized light microscope to identify single crystals (extinguish light upon rotation).
-
Mount crystal on a Kapton loop using Paratone-N oil (acts as cryo-protectant).
-
Data Collection & Refinement Strategy
Once a crystal is mounted, specific parameters must be tuned for cyclohexanamine salts.
-
Temperature: 100 K (Mandatory).
-
Reasoning: Cyclohexane rings undergo ring inversion (chair-to-chair) at room temperature, causing severe disorder in electron density maps. Cooling freezes the ring in the thermodynamically preferred chair conformer.
-
-
Source Selection:
-
Cu Kα (λ = 1.5418 Å): Preferred for absolute configuration determination of light-atom organic salts (using the anomalous signal of Cl, S, or O).
-
Mo Kα (λ = 0.7107 Å): Acceptable if heavy atoms (Br, I) are present or for high-throughput screening.
-
-
Refinement Nuances (SHELXL/OLEX2):
-
Disorder Handling: If the ring shows elongated thermal ellipsoids, model the disorder using PART 1 and PART 2 commands for the two chair conformers.
-
Hydrogen Bonding: Manually locate Ammonium H-atoms in the difference Fourier map (Q-peaks) rather than using a riding model (HFIX). This confirms the specific H-bond network (e.g.,
motifs) critical for salt stability.
-
Part 3: Data Analysis & Structural Insights[1][2]
Hydrogen Bonding Networks
In substituted cyclohexanamine salts, the ammonium group (-NH3+) typically acts as a donor for three hydrogen bonds. The "Robustness" of these bonds determines the salt's hygroscopicity and melting point.
-
Layered Structures: Cyclohexylammonium salts with dicarboxylic acids (e.g., terephthalate) often form 2D sheets driven by charge-assisted hydrogen bonds (
). -
Ring Motifs: Common graph-set motifs include
dimers or chains.
Visualization of Salt Formation Workflow
The following diagram outlines the experimental pathway from free base to solved structure.
Figure 2: Experimental workflow for crystallizing and solving amine salt structures.
Part 4: Case Study – Absolute Configuration
Scenario: A drug developer needs to confirm the (S)-enantiomer of a novel cyclohexanamine derivative.
-
Problem: The molecule contains only C, H, N. Mo-radiation SC-XRD fails to distinguish enantiomers (Flack parameter ~0.5).
-
Solution:
-
Salt Formation: React with (R)-(-)-Mandelic acid .
-
Result: The resulting diastereomeric salt crystallizes.
-
Analysis: The known chirality of the Mandelate anion acts as an internal reference. By solving the structure, the relative stereochemistry of the cation is fixed against the known anion, unambiguously defining the absolute configuration.
-
References
-
Comparison of SC-XRD and MicroED: Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. Retrieved from [Link]
-
Hydrogen Bonding in Amine Salts: Crystal Growth & Design. (2011). Two-Dimensional Hydrogen-Bonding Patterns in a Series of Salts of Terephthalic Acid and Cyclic Amines. Retrieved from [Link]
-
Absolute Configuration via MicroED: Chemical Communications. (2022).[1][2][3][4][5] Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Retrieved from [Link]
-
Counter-ion Effects on Stability: University of Huddersfield Repository. Crystal packing arrangement, chain conformation and physicochemical properties of gemfibrozil amine salts. Retrieved from [Link]
-
MicroED for Small Molecules: eScholarship. (2021). MicroED in natural product and small molecule research. Retrieved from [Link]
Sources
- 1. Synthesis and Crystal Structures of Mn(II) and Co(II) Complexes as Catalysts for Oxidation of Cyclohexanone | MDPI [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00221C [pubs.rsc.org]
- 5. escholarship.org [escholarship.org]
A Senior Application Scientist's Guide to the Chromatographic Separation of cis- and trans-2-methoxycyclohexylamine Isomers
For researchers, scientists, and professionals in drug development, the robust separation of stereoisomers is a foundational requirement for ensuring the safety, efficacy, and quality of pharmaceutical products. The geometric isomers, cis- and trans-2-methoxycyclohexylamine, present a common yet critical analytical challenge. Their similar physical and chemical properties necessitate highly selective chromatographic techniques for accurate quantification and isolation. This guide provides an in-depth comparison of various chromatographic strategies, supported by experimental insights, to empower you in developing and validating your separation methods.
The separation of these isomers is pivotal as their distinct spatial arrangements can lead to different pharmacological and toxicological profiles. Therefore, achieving baseline resolution is not merely an analytical exercise but a crucial step in drug development and quality control.
Comparing Chromatographic Strategies: A Multi-Platform Approach
The choice of chromatographic technique is paramount in successfully resolving cis- and trans-2-methoxycyclohexylamine. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages and are viable options depending on the specific requirements of the analysis, such as sample matrix, required sensitivity, and throughput.
Gas Chromatography (GC): A Classic and Powerful Tool
Gas chromatography is a well-established technique for the separation of volatile and thermally stable compounds.[1] For cyclohexylamine derivatives, GC offers high efficiency and sensitivity. The separation of cis and trans isomers on a GC system often relies on the subtle differences in their boiling points and interactions with the stationary phase.
Key Considerations for GC Method Development:
-
Derivatization: To enhance volatility and improve peak shape, derivatization of the primary amine is often necessary.[2][3] Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step converts the polar amine into a less polar and more volatile derivative, which is more amenable to GC analysis.[4]
-
Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is a good starting point.[3] For more challenging separations, a more polar cyanopropyl-phenylsilicone phase can provide enhanced selectivity for cis/trans isomers.[4] Chiral stationary phases, such as those based on cyclodextrins, can also be effective in resolving these types of isomers.[5][6]
-
Injection and Detection: A split/splitless injector is typically used, with splitless mode providing higher sensitivity for trace analysis. Flame Ionization Detection (FID) is a robust and universally applicable detection method for these compounds. For unambiguous identification, especially in complex matrices, Mass Spectrometry (MS) is the preferred detector.
High-Performance Liquid Chromatography (HPLC): Versatility and Broad Applicability
HPLC is a highly versatile technique capable of separating a wide range of compounds.[7] For the separation of 2-methoxycyclohexylamine isomers, both normal-phase and reversed-phase chromatography can be employed, with the choice depending on the desired selectivity and the nature of the sample.
Key Considerations for HPLC Method Development:
-
Normal-Phase HPLC (NP-HPLC): This mode is often the first choice for separating geometric isomers.
-
Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide variety of chiral and isomeric compounds.[8][9] These columns offer a high degree of stereoselectivity.
-
Mobile Phases: Typical mobile phases consist of a non-polar solvent like n-hexane with a polar modifier such as isopropanol or ethanol.[10] The addition of a small amount of a basic additive, like diethylamine (DEA), is often crucial to prevent peak tailing and improve resolution for basic analytes like amines.[10]
-
-
Reversed-Phase HPLC (RP-HPLC): While less common for this specific separation, RP-HPLC can be an option, particularly when coupled with mass spectrometry.
-
Stationary Phases: C18 columns are the workhorses of RP-HPLC.[11] However, for isomer separations, phenyl- or embedded polar group columns might offer alternative selectivity.[12]
-
Mobile Phases: A mixture of water and a miscible organic solvent like acetonitrile or methanol is used.[13] The pH of the mobile phase can be adjusted to control the ionization state of the amine and influence retention.
-
-
Derivatization in HPLC: Similar to GC, pre-column derivatization can be employed in HPLC to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection.[14][15] Reagents like o-phtaldialdehyde (OPA) react with primary amines to form highly fluorescent derivatives.[14]
Supercritical Fluid Chromatography (SFC): The Green and Efficient Alternative
SFC has emerged as a powerful technique for the separation of isomers, offering several advantages over traditional LC and GC.[1][16] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[17]
Advantages of SFC for Isomer Separation:
-
High Efficiency and Speed: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput without sacrificing resolution.[11][16]
-
Orthogonal Selectivity: SFC is generally considered a normal-phase technique and provides different selectivity compared to RP-HPLC, making it a valuable tool for separating structurally similar compounds.[11]
-
Reduced Solvent Consumption: The use of CO2 as the main solvent significantly reduces the consumption of organic solvents, making SFC a more environmentally friendly and cost-effective technique.[16][17]
-
Broad Column Compatibility: A wide range of stationary phases, including those used in normal-phase HPLC, can be used in SFC.[11] Polysaccharide-based CSPs are particularly effective for chiral and isomer separations in SFC.[18]
Performance Comparison: A Data-Driven Overview
While specific experimental data for the separation of cis- and trans-2-methoxycyclohexylamine is not extensively published, the following table summarizes typical performance characteristics for the separation of analogous cyclohexylamine isomers based on the different chromatographic techniques.
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Resolution (Rs) | Analysis Time (min) | Key Advantages | Key Disadvantages |
| GC | DB-5, HP-5, Cyclodextrin-based | Helium, Hydrogen | > 1.5 | 5 - 15 | High efficiency, sensitive detection (FID, MS) | Requires derivatization, analyte must be volatile and thermally stable |
| NP-HPLC | Polysaccharide-based CSPs | n-Hexane/Ethanol with DEA | > 2.0 | 10 - 20 | Excellent selectivity for isomers, direct analysis | Uses larger volumes of organic solvents, potential for baseline instability |
| RP-HPLC | C18, Phenyl | Acetonitrile/Water with pH modifier | Variable, may be < 1.5 | 10 - 30 | Wide applicability, MS-compatible mobile phases | Often lower selectivity for geometric isomers compared to NP-HPLC |
| SFC | Polysaccharide-based CSPs | CO2/Methanol with additive | > 2.0 | < 10 | Fast analysis, high efficiency, reduced solvent use, "green" technique | Higher initial instrument cost |
Experimental Protocol: A Step-by-Step Guide for SFC Separation
Based on its numerous advantages for isomer separations, the following protocol outlines a starting point for the development of an SFC method for resolving cis- and trans-2-methoxycyclohexylamine.
Objective: To achieve baseline separation (Rs > 1.5) of cis- and trans-2-methoxycyclohexylamine isomers.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator
-
Photodiode Array (PDA) or UV detector
-
Autosampler
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate), is recommended as a starting point. A typical dimension would be 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol with 0.1% Diethylamine (DEA)
-
-
Gradient: A gradient elution is often a good starting point for method development.
-
Start at 5% B and increase linearly to 40% B over 5 minutes.
-
Hold at 40% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition (e.g., 95:5 CO2/Methanol with 0.1% DEA) or a compatible solvent like methanol.
Causality Behind Experimental Choices:
-
Polysaccharide-based CSP: These phases are known for their excellent stereoselectivity for a wide range of compounds, including amines, due to a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[9]
-
CO2/Methanol Mobile Phase: Methanol is a common co-solvent in SFC that increases the mobile phase polarity and solvating power, allowing for the elution of more polar analytes.[17]
-
Diethylamine (DEA) Additive: As a basic compound, DEA is added to the mobile phase to suppress the interaction of the basic amine analytes with any residual acidic sites on the stationary phase, leading to improved peak shape and resolution.[10]
-
Gradient Elution: This allows for the efficient screening of a wide range of mobile phase compositions to find the optimal conditions for separation.
-
Elevated Temperature: Operating at 40 °C can improve peak efficiency and reduce analysis time.
Visualizing the Workflow
The following diagram illustrates the logical workflow for developing a robust chromatographic separation method for the target isomers.
Caption: A logical workflow for chromatographic method development.
Conclusion
The successful separation of cis- and trans-2-methoxycyclohexylamine isomers is a critical task in pharmaceutical development and quality control. While GC and HPLC offer viable solutions, Supercritical Fluid Chromatography (SFC) stands out as a modern, efficient, and environmentally conscious technique that often provides superior performance for this type of separation. By systematically approaching method development and understanding the underlying principles of each technique, researchers can confidently establish robust and reliable analytical methods. The insights and protocols provided in this guide serve as a strong foundation for tackling this and similar separation challenges.
References
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674).
- Longdom Publishing. (2023, July 26).
- ResearchGate. (2025, August 7).
- Waters.
- LCGC Europe. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Agilent. (2001, March 15).
- Scholars@UK.
- Phenomenex.
- ScienceDirect.
- MDPI. (2024, July 30).
- Sigma-Aldrich. 2-Methoxy-cyclohexylamine.
- PMC. (2024, April 18).
- ResearchGate. (2025, August 8).
- YMC.
- BenchChem.
- Open Access LMU. (2022, February 6).
- PubMed. (2016, February 15). Relationship between chromatographic resolution and amide structure of chiral 2-hydroxy acids as O-(-)
- Chromatography Today. Easy purification of isomers with prepacked glass columns.
- Sigma-Aldrich. 2-Methylcyclohexylamine, mixture of cis and trans.
- ResearchGate. Fig. 3.
- Journal of the American Oil Chemists' Society. (1981, August 1). Gas chromatographie separation of cis and trans isomers of long chain amines.
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
- HPLC Primer. (2025, June 19).
- ASTM. ASTM D4983-89(1996) - Standard Test Method for Cyclohexylamine, Morpholine, and Diethylaminoethanol.
- Chromatography Forum. (2009, May 12).
- Phenomenex.
- RSC Publishing. The Preparation of cis- and trans-I -Alkyl-4-phthalimidocyclohexanes.
- Chirality. (2006, May 8).
- The Good Scents Company. 4,4-methylene bis(2-methyl cyclohexyl amine) (mixture of isomers).
- MDPI. (2025, April 23). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
- MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Thermo Fisher Scientific.
- PMC. (2012). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- BenchChem. Structural Elucidation of 2-Methylcyclopropane-1-carbaldehyde Isomers: A Technical Guide.
- AACC. (2016, August 25).
- Elsevier. Evaluation of analytical methods in biological systems.
- ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
- Engineered Science Publisher. (2025, November 27). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry.
- PMC. (2023, December 6). Selective synthesis of tightly- and loosely-twisted metallomacrocycle isomers towards precise control of helicity inversion motion.
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Safety Operating Guide
Operational Guide: Safe Disposal of 2-Methoxycyclohexanamine Hydrochloride
Executive Summary & Hazard Context
2-Methoxycyclohexanamine hydrochloride is a substituted amine salt commonly used as a pharmaceutical intermediate or building block. While the hydrochloride salt form offers greater stability and reduced volatility compared to its free base counterpart, it presents distinct chemical hazards that dictate its disposal pathway.
The Core Hazard: As a hydrochloride salt, this compound is acidic in solution. However, its parent structure is an amine.[1]
-
Primary Risk: Incompatible Release. If this acidic salt is accidentally mixed with strong bases (e.g., Sodium Hydroxide waste streams), it will undergo deprotonation, instantly liberating the free amine (2-Methoxycyclohexanamine). The free amine is likely volatile, malodorous, and flammable, creating an immediate inhalation hazard and potential pressure buildup in closed waste drums.
-
Secondary Risk: Chloramine Formation. Do not mix with bleach or oxidizers, as this can generate toxic chloramine gases.
This guide outlines the "Lab Pack" methodology, which is the industry gold standard for disposing of research-grade amine salts.
Pre-Disposal Characterization
Before handling, validate the physical state and properties of the waste. Treat "Unknowns" as high-hazard until characterized.
| Parameter | Characteristic Data | Operational Implication |
| Chemical Nature | Organic Amine Salt (Acidic) | DO NOT mix with "Basic/Caustic" waste streams without neutralization. |
| Physical State | White to off-white Solid (Powder/Crystal) | Dispose of as Solid Hazardous Waste . |
| Solubility | High (Water), Moderate (Alcohols) | Rinse residues with water; collect rinsate as liquid waste. |
| pH (10% Aq. Soln) | Acidic (~ pH 3.0 - 5.0) | Corrosive to metal containers. Use HDPE or Glass. |
| RCRA Classification | Non-Regulated (unless characteristic) | If mixed with solvents, codes D001 (Ignitable) or D002 (Corrosive) apply.[1] |
Segregation Logic (The "Why" & "How")
Effective disposal starts with segregation. The most common accident involving amine salts occurs when they are mistakenly added to a "General Organic Waste" drum that contains incompatible species.
Critical Incompatibility Rules
-
NO Oxidizers: Contact with nitrates, perchlorates, or peroxides can cause fire or explosion.
-
NO Hypochlorites (Bleach): Reaction generates highly toxic chloramine gas.
-
NO Strong Bases: Liberates the free amine, causing odor complaints and potential flash-point reduction.
Visual Workflow: Segregation Decision Tree
The following diagram illustrates the decision logic for segregating this specific compound.
Figure 1: Decision matrix for segregating amine salt waste streams to prevent incompatible reactions.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid Substance
Best for: Expired shelf-stock or excess solid reagent.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass container. Avoid metal containers due to potential corrosion from the hydrochloride moiety.
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: "2-Methoxycyclohexanamine Hydrochloride"
-
Hazards: "Irritant," "Corrosive (Solid)."
-
-
Primary Containment: Ensure the lid is tightly sealed. Tape the lid with parafilm or electrical tape to prevent loosening during transport.
-
Secondary Containment: Place the sealed container into a clear zip-lock bag or a secondary plastic tub.
-
Disposal Path: Designate for Chemical Incineration (Lab Pack) . This is the only method that guarantees complete thermal destruction of the amine structure.
Scenario B: Disposal of Aqueous/Solvent Solutions
Best for: Reaction mixtures or mother liquors.
-
pH Check: Dip a pH strip into the waste solution.
-
If Acidic (pH < 7): Proceed to Step 2.
-
If Basic (pH > 7):Caution. The free amine is present. Ensure the container is rated for volatile organics.
-
-
Bulking: Pour into the "Acidic Organic Waste" or "General Organic Waste" carboy.
-
Crucial: Verify the carboy does not contain bleach or strong oxidizers.
-
-
Rinsing: Triple-rinse the empty reaction vessel with water or ethanol. Add these rinses to the same waste container.
-
Documentation: Log the volume and concentration on the waste manifest.
Scenario C: Empty Container Disposal
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the salt (Water or Ethanol).[2]
-
Deface Labels: Cross out the original label using a black marker.
-
Discard:
-
If the container is glass: Dispose of in the "Broken/Laboratory Glass" box.
-
If the container is plastic: Dispose of in regular trash (verify with local facility rules).
-
Emergency Contingencies
Spill Response (Solid Powder):
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear nitrile gloves, safety goggles, and a N95 dust mask (or respirator if large quantities).
-
Neutralize: Do not use water initially (spreads the contamination). Cover the spill with a dry absorbent (vermiculite) or a specific "Acid Neutralizer" powder.
-
Sweep: Gently sweep into a dust pan, avoiding dust generation. Place in a hazardous waste bag.
-
Clean: Wipe the surface with a damp paper towel; dispose of the towel as hazardous waste.
Exposure Response:
-
Skin Contact: Brush off loose powder before rinsing. Rinse with water for 15 minutes.
-
Eye Contact: Flush immediately with water for 15 minutes.[3] Seek medical attention (amine salts can cause severe corneal damage).
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4] [Link]
-
PubChem. (n.d.).[5] Compound Summary: Cyclohexanamine Derivatives (General Safety). National Library of Medicine. [Link]
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Personal protective equipment for handling 2-Methoxycyclohexanamine hydrochloride
An Essential Guide to Personal Protective Equipment (PPE) for Handling 2-Methoxycyclohexanamine Hydrochloride
Understanding the Hazard: Why PPE is Non-Negotiable
2-Methoxycyclohexanamine hydrochloride, like many substituted amine hydrochlorides, must be handled with care. While specific toxicological data for this exact compound may be limited, the hazards can be inferred from analogous structures and related chemical classes, such as other cyclohexylamine derivatives and amine salts. These compounds are frequently classified as corrosive and can cause severe skin burns and eye damage.[1][2] They may also be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
Therefore, a robust personal protective equipment (PPE) plan is not merely a recommendation—it is an essential component of your experimental design and laboratory safety culture.
Table 1: Anticipated Hazard Classification for 2-Methoxycyclohexanamine Hydrochloride
| Hazard Class | GHS Category | Potential Effect | Source Analogy |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[5] | Sigma-Aldrich |
| Skin Corrosion | Category 1B/2 | Causes severe skin burns and irritation.[5] | Sigma-Aldrich |
| Serious Eye Damage | Category 1/2A | Causes serious, potentially permanent eye damage.[5] | Sigma-Aldrich |
| Respiratory Irritation | Category 3 | May cause respiratory tract irritation.[5] | Angene Chemical[5] |
The Hierarchy of Controls: Your First Line of Defense
Before we detail specific PPE, it's crucial to understand that PPE is the last line of defense in protecting yourself. The most effective safety measures are integrated into the experimental environment and procedure itself.[6]
-
Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. For 2-Methoxycyclohexanamine hydrochloride, this includes working in a certified chemical fume hood to control vapor and dust exposure.[7][8]
-
Administrative Controls: These are the procedures and policies you follow. Examples include developing a standard operating procedure (SOP) for handling this chemical, receiving proper training, and ensuring eyewash stations and safety showers are accessible.[9][10]
-
Personal Protective Equipment (PPE): This is the equipment you wear to protect yourself from exposure. The remainder of this guide will focus on this critical final layer of protection.
Core PPE Requirements for 2-Methoxycyclohexanamine Hydrochloride
The following PPE is mandatory for any procedure involving 2-Methoxycyclohexanamine hydrochloride. The selection process is visually summarized in the workflow diagram below.
Hand Protection: Your Primary Contact Point
Gloves are essential to prevent dermal absorption and severe skin burns.[11]
-
Material: Use permeation-resistant, powder-free gloves.[12] Nitrile or neoprene gloves are recommended. Avoid thin, disposable vinyl (PVC) gloves, which offer little chemical protection.[11][12]
-
Protocol: Double-gloving is required.[13][14] This provides a critical safety buffer. If the outer glove is contaminated, it can be removed without exposing your skin.
-
The inner glove should be tucked under the cuff of your lab coat.
-
The outer glove should be pulled over the cuff of the lab coat.[14]
-
-
Integrity: Always inspect gloves for tears or holes before use. Change gloves immediately if you suspect contamination or damage, and always change them every 30-60 minutes during prolonged procedures to mitigate the risk of breakthrough.[12]
Body Protection: Shielding Against Spills and Splashes
Your body must be protected from accidental contact.
-
Gown/Lab Coat: A disposable, poly-coated, fluid-resistant gown with long sleeves and a back closure is required.[14] This provides superior protection compared to a standard cotton lab coat, which can absorb chemical spills.
-
Footwear: Fully enclosed leather or chemical-resistant shoes are mandatory. Do not wear open-toed shoes, sandals, or woven-mesh sneakers in the laboratory.[10] For large-scale work or spill cleanup, consider the use of disposable shoe covers.[14]
Eye and Face Protection: Preventing Irreversible Damage
Ocular exposure can cause severe and permanent eye damage.[1]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in the laboratory.
-
Required for Handling: When actively handling 2-Methoxycyclohexanamine hydrochloride (weighing, transferring, etc.), you must upgrade to chemical splash goggles.[15]
-
Splash Hazard: For procedures with a significant risk of splashing (e.g., transferring large volumes, cleaning up spills), a full-face shield must be worn in addition to chemical splash goggles.[6][11][16] Contact lenses are not a form of protection.[10]
Respiratory Protection: Guarding Against Inhalation
Respiratory protection is necessary when engineering controls cannot guarantee exposure levels are below safe limits.
-
Handling Powders/Generating Aerosols: If you are weighing the solid form outside of a containment system or performing any action that could generate dust or aerosols, a NIOSH-approved N95 respirator is required.[12][14]
-
Spill Cleanup: For cleaning up a significant spill, a higher level of protection is necessary. You must use a chemical cartridge-type respirator with cartridges appropriate for organic vapors/amines.[12]
-
Fit-Testing: All tight-fitting respirators, including N95 and cartridge types, require formal fit-testing and training as per OSHA regulations to be effective.[14]
Procedural Guide: Donning, Doffing, and Task-Based Selection
Properly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.
Experimental Workflow: PPE Selection
Caption: PPE selection workflow based on the laboratory task.
Protocol 1: Step-by-Step Donning (Putting On) Sequence
-
Hair and Shoes: Secure hair and don shoe covers if required.
-
Gown: Don the disposable, coated gown, ensuring it is fully closed in the back.
-
Respirator/Mask: If required, don your fit-tested respirator or mask.
-
Eye/Face Protection: Put on chemical splash goggles and, if needed, a face shield.
-
Gloves: Don the first (inner) pair of nitrile gloves, tucking the cuffs under the gown sleeves. Don the second (outer) pair, pulling the cuffs over the gown sleeves.
Protocol 2: Step-by-Step Doffing (Taking Off) Sequence
This process is designed to contain contamination.
-
Outer Gloves: Before leaving the immediate work area (e.g., inside the fume hood), remove the outer, most contaminated pair of gloves. Peel them off so they turn inside-out. Dispose of them immediately.
-
Gown and Inner Gloves: Remove the gown by rolling it down and away from your body, turning it inside-out. As you pull your hands from the sleeves, peel off the inner gloves at the same time, so the gown and gloves are removed in one motion, with the contaminated side contained inward. Dispose of immediately.
-
Exit Workspace: You may now leave the immediate work area.
-
Face/Eye/Respiratory Protection: Remove the face shield, then the goggles, and finally the respirator (if worn). Handle them only by the straps or clean surfaces.
-
Hand Hygiene: Immediately and thoroughly wash your hands and forearms with soap and water.[7]
Disposal and Decontamination
-
PPE Disposal: All disposable PPE used while handling 2-Methoxycyclohexanamine hydrochloride must be considered hazardous waste.[3] Place all used gowns, gloves, and shoe covers in a designated, sealed hazardous waste container. Do not discard them in the regular trash.[11]
-
Accidental Exposure:
-
Skin: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Use a safety shower if the area of contact is large.[3] Seek immediate medical attention.[3][8]
-
Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Conclusion: A Culture of Safety
Handling 2-Methoxycyclohexanamine hydrochloride and similar research chemicals requires a diligent and informed approach to safety. The personal protective equipment outlined in this guide is your essential partner in mitigating the risks associated with this corrosive and potentially harmful compound. By understanding the hazards, respecting the hierarchy of controls, and rigorously adhering to proper PPE protocols, you create a safer environment for yourself and your colleagues, ensuring that your focus remains on scientific discovery.
References
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-
RCI Labscan Limited. (2021, August 2). SAFETY DATA SHEET. Retrieved from [Link]
- Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet.
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Univar Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
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Univar Solutions. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]
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POGO. (n.d.). Personal Protective Equipment. POGO Satellite Manual. Retrieved from [Link]
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Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Retrieved from [Link]
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CCOHS. (n.d.). Safe handling of hazardous drugs. National Center for Biotechnology Information. Retrieved from [Link]
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NIH Division of Occupational Health and Safety. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
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Capital Resin Corporation. (2024, September 17). Guidelines for Working With Hazardous Chemicals. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
